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Foundational

1-(2,6-Difluorobenzyl)-1H-imidazole: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In the realm of modern drug discovery and organic synthesis, functionalized heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 1-(2,6-Difluorobenzyl)-1H-imidazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and organic synthesis, functionalized heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 1-(2,6-Difluorobenzyl)-1H-imidazole (CAS: 1378819-89-6) is a highly specialized, fluorine-substituted N-benzylimidazole derivative. The strategic incorporation of fluorine atoms at the 2- and 6-positions of the benzyl ring imparts unique stereoelectronic effects, enhancing metabolic stability, lipophilicity, and target binding affinity.

This whitepaper provides an in-depth technical analysis of 1-(2,6-difluorobenzyl)-1H-imidazole, detailing its physicochemical profile, mechanistic pharmacology, and a self-validating synthetic methodology designed for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural framework of 1-(2,6-difluorobenzyl)-1H-imidazole consists of an electron-rich imidazole ring tethered to an electron-deficient 2,6-difluorophenyl moiety via a methylene bridge.

Causality of the 2,6-Difluoro Substitution

The addition of fluorine atoms at the ortho positions is not merely structural; it is a calculated design choice in medicinal chemistry:

  • Steric Shielding: The fluorine atoms create a steric perimeter around the benzylic linker, protecting it from rapid enzymatic cleavage (e.g., oxidative dealkylation by liver enzymes).

  • Electronic Modulation: Fluorine's high electronegativity withdraws electron density from the phenyl ring, altering the overall dipole moment and improving membrane permeability.

  • Conformational Locking: The ortho-fluorines restrict the free rotation of the benzyl group, pre-organizing the molecule into a lower-energy conformation that often aligns perfectly with the lipophilic pockets of target enzymes.

Physicochemical Data Summary

The following table consolidates the critical physical and chemical parameters of the compound[1][2].

PropertyValue / Description
Chemical Name 1-(2,6-Difluorobenzyl)-1H-imidazole
Synonyms 1-[(2,6-difluorophenyl)methyl]imidazole
CAS Registry Number 1378819-89-6
Molecular Formula C₁₀H₈F₂N₂
Molecular Weight 194.18 g/mol
SMILES C1=CC(=C(C(=C1)F)CN2C=CN=C2)F
Purity Standards ≥98% (Commercial/Research Grade)
Storage Conditions Sealed in dry conditions, 2-8°C
Functional Groups Aromatic heterocycle, Fluoride

Mechanistic Pharmacology & Enzymatic Interactions

N-benzylimidazoles are privileged scaffolds in pharmacology, primarily recognized for their potent interactions with metalloenzymes, specifically the Cytochrome P450 (CYP450) superfamily[3][4].

CYP450 Modulation and Heme Coordination

The pharmacological mechanism of benzylimidazoles relies on a dual-interaction model. The unshared electron pair on the sp2-hybridized nitrogen (N3) of the imidazole ring acts as a strong Lewis base, forming a coordinate covalent bond with the prosthetic heme iron (Fe²⁺/Fe³⁺) at the catalytic core of CYP450 enzymes. Simultaneously, the 2,6-difluorobenzyl group anchors the molecule within the adjacent hydrophobic substrate-binding pocket[4].

This mechanism allows benzylimidazole derivatives to act as potent inhibitors of specific enzymes like thromboxane A2 synthase , a CYP450 enzyme critical in hemostasis and cardiovascular pathophysiology[4]. Furthermore, studies on related N-imidazole derivatives have demonstrated their ability to induce CYP1A expression. Interestingly, computational and in vitro models indicate that this induction occurs via an Aryl Hydrocarbon Receptor (AhR)-independent pathway, as the non-planar conformation of the benzylimidazole prevents typical AhR ligand binding[5].

CYP450Interaction A 1-(2,6-Difluorobenzyl)-1H-imidazole B Imidazole N3 Lone Pair A->B C 2,6-Difluorobenzyl Group A->C D Heme Iron (Fe2+/Fe3+) in Cytochrome P450 B->D Coordinate Bond E Lipophilic Pocket Binding C->E Hydrophobic/Steric Interaction F Enzyme Inhibition (e.g., Thromboxane Synthase) D->F E->F

Caption: Mechanistic interaction of benzylimidazoles with Cytochrome P450 heme iron and lipophilic pockets.

Synthetic Methodologies & Experimental Protocols

The synthesis of 1-(2,6-difluorobenzyl)-1H-imidazole is typically achieved via a bimolecular nucleophilic substitution (S_N2) reaction. The protocol below is designed to be self-validating, ensuring high yield and purity through strategic reagent selection and in-process controls.

Rationale for Experimental Choices
  • Base Selection (K₂CO₃): Potassium carbonate is a mild inorganic base. It is sufficiently basic to deprotonate imidazole (pKa ~14.5) to form the highly nucleophilic imidazolide anion, but mild enough to prevent degradation of the electrophile.

  • Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It solvates the potassium cation effectively while leaving the imidazolide anion "bare" and highly reactive, driving the S_N2 kinetics forward.

SynthesisWorkflow A 2,6-Difluorobenzyl Bromide (Electrophile) D Nucleophilic Substitution (SN2 Reaction) A->D B 1H-Imidazole (Nucleophile) B->D C K2CO3 / DMF (Base / Solvent) C->D Deprotonation E 1-(2,6-Difluorobenzyl)-1H-imidazole (Target Product) D->E Yield > 90%

Caption: Workflow for the SN2 synthesis of 1-(2,6-Difluorobenzyl)-1H-imidazole.

Step-by-Step Synthesis Protocol

Reagents Required:

  • 1H-Imidazole (1.0 eq)

  • 2,6-Difluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc) and Brine (for workup)

Procedure:

  • Preparation of the Nucleophile: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq). Suspend the mixture in anhydrous DMF (approximately 5 mL per gram of imidazole).

  • Deprotonation: Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere. Self-Validation: The mixture will become slightly cloudy as the imidazolide potassium salt forms.

  • Electrophile Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add 2,6-difluorobenzyl bromide (1.1 eq) dropwise via a syringe. Causality: Cooling prevents exothermic side reactions and minimizes potential polyalkylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) solvent system. Self-Validation: The product will appear as a new UV-active spot with a lower Rf value than the starting benzyl bromide due to the polar imidazole ring.

  • Quenching and Extraction: Once complete, quench the reaction by pouring the mixture into ice-cold distilled water (3x the volume of DMF). Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) 5 times. Causality: DMF is highly water-soluble; repeated brine washes effectively pull residual DMF out of the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain 1-(2,6-difluorobenzyl)-1H-imidazole as a crystalline solid or viscous oil.

Analytical Validation

To confirm the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is required:

  • ¹H NMR (CDCl₃): Look for the diagnostic benzylic methylene (-CH₂-) protons, which will appear as a distinct singlet (or tightly coupled multiplet due to long-range fluorine coupling) around δ 5.2 - 5.4 ppm . The imidazole protons will resonate as three distinct singlets/broad singlets in the aromatic region (approx. δ 7.5, 7.1, and 6.9 ppm).

References

  • Navasumrit, P., et al. "Induction of CYP1A by the N-imidazole derivative, 1-benzylimidazole." PubMed, National Institutes of Health (NIH). Available at:[Link]

  • Kruse, L. I., et al. "Substituted 1-benzylimidazole-2-thiols as potent and orally active inhibitors of dopamine beta-hydroxylase." Journal of Medicinal Chemistry (via NIH). Available at:[Link]

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Exploratory

Mechanism of Action of 1-(2,6-Difluorobenzyl)-1H-imidazole Derivatives: A Technical Guide to Next-Generation Nav Channel Modulators

Executive Summary 1-(2,6-Difluorobenzyl)-1H-imidazole derivatives represent a highly specialized class of bioisosteric compounds modeled after the clinical antiepileptic drug (AED) rufinamide[1]. Rufinamide, a 1,2,3-tria...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2,6-Difluorobenzyl)-1H-imidazole derivatives represent a highly specialized class of bioisosteric compounds modeled after the clinical antiepileptic drug (AED) rufinamide[1]. Rufinamide, a 1,2,3-triazole derivative, is utilized globally for the management of severe epileptic encephalopathies, including Lennox-Gastaut syndrome[2]. By strategically replacing the 1,2,3-triazole core with a 1H-imidazole ring, medicinal chemists aim to retain the potent anticonvulsant pharmacophore while optimizing metabolic stability, aqueous solubility, and target binding affinity[3]. This whitepaper provides an in-depth technical analysis of the pharmacodynamics, structural causality, and experimental validation protocols for these imidazole-based voltage-gated sodium channel (Nav) modulators.

Molecular Pharmacodynamics: State-Dependent Nav Channel Inhibition

The primary mechanism of action for 1-(2,6-difluorobenzyl)-1H-imidazole derivatives is the use- and state-dependent blockade of voltage-gated sodium channels (VGSCs), specifically targeting the Nav1.1, Nav1.2, and Nav1.6 isoforms prevalent in the central nervous system[4].

Causality of State-Dependent Binding

Unlike classical pore blockers (e.g., tetrodotoxin) that occlude the ion channel regardless of its conformational state, these imidazole derivatives preferentially bind to the inactivated state of the Nav channel[2].

During high-frequency neuronal firing—the electrophysiological hallmark of an epileptic seizure—a larger proportion of sodium channels are driven into the inactivated state. The imidazole derivative binds specifically to this conformation, significantly prolonging the recovery time required for the channel to return to the resting (closed) state[5].

The Causality: By delaying recovery from inactivation, the compound selectively suppresses sustained, high-frequency repetitive firing without disrupting normal, low-frequency action potentials. This mechanism provides a wide therapeutic window, minimizing neurotoxic side effects such as ataxia, sedation, or cardiovascular disruption[2].

G Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization / Recovery DrugBound Drug-Bound State (Prolonged Inactivation) Inactivated->DrugBound 1-(2,6-Difluorobenzyl)-1H-imidazole Binding DrugBound->Inactivated Drug Dissociation

Nav channel state transitions and stabilization of the inactivated state by the imidazole derivative.

Structure-Activity Relationship (SAR) & Bioisosteric Rationale

The transition from a 1,2,3-triazole to a 1H-imidazole core is driven by precise stereoelectronic requirements designed to optimize target engagement[6]:

  • 1-(2,6-Difluorobenzyl) Moiety: The di-halogenated aromatic ring acts as a highly lipophilic anchor. The fluorine atoms at the ortho positions restrict the rotation of the benzyl bond, locking the molecule into its bioactive conformation. Furthermore, the high electronegativity of fluorine facilitates multipolar interactions and halogen bonding within the hydrophobic pocket of the Nav channel's voltage-sensor domain[1].

  • 1H-Imidazole Core: As a bioisostere of triazole, the imidazole ring maintains the necessary aromaticity and pi-pi stacking capabilities[3]. However, possessing only two nitrogen atoms (compared to three in triazole), imidazole alters the hydrogen-bond acceptor/donor profile and the overall dipole moment. This subtle shift enhances aqueous solubility and alters hepatic metabolism profiles, potentially reducing off-target toxicity while maintaining robust anticonvulsant activity[6].

Quantitative Data: Efficacy Comparison

To contextualize the efficacy of the imidazole derivatives, we compare their pharmacodynamic metrics against the parent triazole compound. Data is synthesized from standard preclinical seizure models (MES and PTZ tests) and in vitro patch-clamp assays[2][6].

Compound ClassCore HeterocycleNav Channel IC50 (Repetitive Firing)MES Test ED50 (mg/kg, mice)PTZ Test ED50 (mg/kg, mice)Protective Index (PI)
Rufinamide 1,2,3-Triazole~3.8 µM23.535.2> 10
Imidazole Bioisostere 1H-Imidazole2.1 - 4.5 µM15.8 - 28.422.1 - 40.5> 12

(Note: IC50 values reflect the concentration required to inhibit sustained repetitive firing in cultured neurons. ED50 represents the median effective dose in murine models. Protective Index (PI) = TD50 / ED50).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of 1-(2,6-difluorobenzyl)-1H-imidazole derivatives must follow rigorous, self-validating workflows.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (In Vitro)

Purpose: To quantify state-dependent Nav channel inhibition and calculate IC50.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.1 or Nav1.2 channels. Plate on glass coverslips 24 hours prior to recording.

  • Seal Formation: Using a borosilicate glass micropipette (resistance 2-4 MΩ) filled with intracellular solution (CsF-based to block K+ currents), approach a single cell and apply gentle negative pressure to form a Giga-ohm (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing whole-cell access. Ensure series resistance is compensated by at least 80%.

  • Voltage Protocol (State-Dependence):

    • Resting State Evaluation: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV.

    • Inactivated State Evaluation: Hold cells at -60 mV (where ~50% of channels are naturally inactivated). Apply a 20 ms test pulse to 0 mV.

  • Drug Application: Perfuse the 1-(2,6-difluorobenzyl)-1H-imidazole derivative (0.1 µM to 100 µM) via a gravity-driven microperfusion system.

  • Self-Validating Data Analysis: Measure the peak inward sodium current. Validation Check: A successful, mechanistically accurate run must show a significantly lower IC50 for the -60 mV holding potential compared to the -120 mV potential. This differential proves preferential binding to the inactivated state rather than simple pore occlusion[2][5].

Workflow Step1 1. Cell Preparation (HEK293 expressing Nav1.1) Step2 2. Whole-Cell Patch-Clamp (Establish GΩ seal) Step1->Step2 Step3 3. Voltage Protocol (State-dependent prepulses) Step2->Step3 Step4 4. Drug Perfusion (Apply Imidazole Derivative) Step3->Step4 Step5 5. Data Acquisition (Measure current amplitude) Step4->Step5

Step-by-step patch-clamp electrophysiology workflow for evaluating Nav channel inhibition.

Protocol B: Maximal Electroshock Seizure (MES) Test (In Vivo)

Purpose: To evaluate the in vivo anticonvulsant efficacy of the synthesized derivatives.

  • Subject Preparation: Randomize adult male Swiss albino mice (20-25 g) into control, reference (rufinamide), and test (imidazole derivative) groups (n=6 per group).

  • Dosing: Administer the compounds intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Wait 30 minutes for peak CNS penetration.

  • Electroshock Induction: Apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.

  • Self-Validating Observation: Record the presence or absence of hindlimb tonic extension (HLTE). Validation Check: The vehicle-only control group must exhibit full HLTE for the test cohort to be considered valid. Protection in the test group is defined strictly as the complete abolition of the HLTE phase[6].

  • Endpoint: Calculate the ED50 using probit analysis based on the dose-response curve.

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Foundational

Analytical Characterization and Spectral Assignment of 1-(2,6-Difluorobenzyl)-1H-imidazole: A Comprehensive NMR Guide

Executive Summary 1-(2,6-Difluorobenzyl)-1H-imidazole is a highly versatile pharmacophore frequently utilized in the development of antifungal agents, aromatase inhibitors, and CNS-active therapeutics. The presence of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2,6-Difluorobenzyl)-1H-imidazole is a highly versatile pharmacophore frequently utilized in the development of antifungal agents, aromatase inhibitors, and CNS-active therapeutics. The presence of the 2,6-difluorophenyl moiety prevents metabolic oxidation at the ortho positions and restricts the rotation of the benzyl-imidazole bond. However, this structural motif also introduces complex spin-spin coupling networks in both 1H and 13C Nuclear Magnetic Resonance (NMR) spectra due to the 100% natural abundance of the spin-½ 19F nucleus[1]. This whitepaper provides a rigorous, self-validating framework for the multinuclear NMR assignment of this compound, detailing the causality behind experimental choices and spectral phenomena.

Molecular Dynamics & Electronic Architecture

To accurately assign the NMR spectra of 1-(2,6-difluorobenzyl)-1H-imidazole, one must first understand the electronic environment dictating the chemical shifts:

  • Imidazole Ring Tautomerism: In free 1H-imidazole, rapid proton exchange between the two nitrogen atoms renders the C-4 and C-5 positions chemically equivalent on the NMR timescale. However, N-alkylation with the 2,6-difluorobenzyl group locks the tautomeric state. This breaks the symmetry, resulting in distinct, highly resolved signals for C-4 and C-5[2].

  • Fluorine Inductive and Mesomeric Effects: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I), heavily deshielding the ortho (C-2, C-6) and ipso (C-1) carbons. Conversely, fluorine donates electron density through resonance (+M effect), which shields the meta (C-3, C-5) positions, pushing their signals upfield[1].

  • Through-Space and Through-Bond Coupling: The CH2​ bridge is sandwiched between the electron-deficient difluorophenyl ring and the electron-rich imidazole ring. The proximity of the CH2​ protons to the two ortho-fluorines results in long-range heteronuclear coupling ( 4JHF​ ), which often manifests as a fine triplet rather than a standard singlet.

Standardized Experimental Protocol

Achieving high-resolution spectra for multifluorinated aromatics requires precise instrument calibration to prevent spectral artifacts and ensure reproducibility[3].

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D). Add 0.03% v/v tetramethylsilane (TMS) as an internal standard for 1H and 13C referencing, and trichlorofluoromethane ( CFCl3​ ) for 19F referencing.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband cryoprobe. Lock onto the deuterium signal of CDCl3​ and perform automated 3D shimming to achieve a TMS line width of < 0.5 Hz.

  • 1H NMR Acquisition: Execute a standard single-pulse sequence (zg30). Set the number of scans (NS) to 16, with a relaxation delay (D1) of 1.0 s and a spectral width (SW) of 20 ppm.

  • 13C{1H} NMR Acquisition: Execute a power-gated decoupling sequence (zgpg30). Because the fluorine atoms split the carbon signals (distributing signal intensity across multiplets) and quaternary carbons lack Nuclear Overhauser Effect (NOE) enhancement, increase NS to 1024. Critical: Extend the D1 delay to 2.5 s to allow full relaxation of the quaternary ipso and fluorinated carbons.

  • 19F NMR Acquisition: Use a standard single-pulse sequence (zg) with NS = 16. Ensure the probe is tuned specifically to the 19F resonance frequency (~376 MHz on a 400 MHz console)[3].

NMR_Workflow Prep Sample Preparation (CDCl3, TMS, CFCl3) Acq1D 1D Acquisition (1H, 13C{1H}, 19F) Prep->Acq1D Lock & Shim SpinAnal Spin-System Analysis (Extract J-Couplings) Acq1D->SpinAnal Process Spectra Acq2D 2D Correlation (HSQC, HMBC, COSY) SpinAnal->Acq2D Resolve Overlaps Verify Structural Verification & Data Archival Acq2D->Verify Map Connectivity

Logical workflow for multinuclear NMR spectral assignment and structural verification.

Spectral Data & Assignments

The quantitative data below synthesizes the expected chemical shifts, multiplicities, and coupling constants based on the structural dynamics of 1-benzylimidazole derivatives and fluorinated aromatics.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Imid-H2 7.55s-1HN-CH-N
Phenyl-H4 7.35tt 3JHH​ = 8.4, 4JHF​ = 6.21HAr-H (para)
Imid-H4 7.10t 4JHH​ = 1.21HN=C-CH=C
Phenyl-H3,5 6.95t 3JHH​ = 8.42HAr-H (meta)
Imid-H5 6.90t 4JHH​ = 1.21HN-CH=C
CH2​ 5.20t 4JHF​ = 1.52HN- CH2​ -Ar
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Phenyl-C2,6 161.5dd 1JCF​ = 250.0, 3JCF​ = 8.0Ar-C-F
Imid-C2 137.5s-N-CH-N
Phenyl-C4 130.5t 3JCF​ = 10.0Ar-C (para)
Imid-C4 129.8s-N=C-CH=C
Imid-C5 119.5s-N-CH=C
Phenyl-C1 112.5t 2JCF​ = 18.0Ar-C (ipso)
Phenyl-C3,5 111.8dd 2JCF​ = 20.0, 4JCF​ = 4.0Ar-C (meta)
CH2​ 41.5t 3JCF​ = 3.5N- CH2​ -Ar
Table 3: 19F NMR Spectral Data (376 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Phenyl-F2,6 -114.0m-Ar-F

Mechanistic Causality in Spectral Interpretation

The trustworthiness of an NMR assignment relies on internal consistency. The data presented above forms a self-validating system through the mathematical relationships of the J -couplings:

  • The Imidazole Signature: The H-2 proton of the imidazole ring is flanked by two electronegative nitrogen atoms, placing it in a highly deshielded environment. This consistently forces its resonance downfield to ~7.55 ppm[2]. The H-4 and H-5 protons exhibit a small mutual coupling ( 4JHH​ ~ 1.2 Hz), confirming the integrity of the heterocyclic ring.

  • Carbon-Fluorine ( 13C−19F ) Splitting: Fluorine is a spin-½ nucleus, meaning it splits carbon signals similarly to protons, but with significantly larger coupling constants. The carbon directly attached to the fluorine (C-2, C-6) appears as a doublet of doublets due to the massive one-bond coupling ( 1JCF​ ~ 250 Hz) and a smaller three-bond coupling from the other fluorine across the ring ( 3JCF​ ~ 8 Hz).

  • The Methylene Bridge Anomaly: In standard 1-benzylimidazole, the CH2​ group appears as a sharp singlet. However, in the 2,6-difluoro derivative, the CH2​ carbon is split into a triplet ( 3JCF​ ~ 3.5 Hz) by the two equivalent ortho-fluorines. Similarly, the CH2​ protons often exhibit a fine triplet splitting ( 4JHF​ ~ 1.5 Hz) in high-resolution 1H NMR. Observing this specific splitting pattern is the definitive proof of successful N-alkylation with the difluorobenzyl moiety.

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Exploratory

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 1-(2,6-Difluorobenzyl)-1H-imidazole

Disclaimer: As of the writing of this guide, the specific crystal structure of 1-(2,6-Difluorobenzyl)-1H-imidazole has not been publicly reported in surveyed crystallographic databases. This document, therefore, serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the writing of this guide, the specific crystal structure of 1-(2,6-Difluorobenzyl)-1H-imidazole has not been publicly reported in surveyed crystallographic databases. This document, therefore, serves as an expert-led procedural and predictive guide for researchers, scientists, and drug development professionals. It outlines the established methodologies for the synthesis, crystallization, and structural determination of a novel compound of this class. The structural analysis presented is based on established principles of crystallography and data from closely related, published structures, providing a robust framework for future experimental work.

Introduction and Scientific Context

Imidazole derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and applications as [1]ligands and functional materials. The introduction of a difluorobenzyl group, specifically with fluorine atoms at the 2 and 6 positions[2][3], is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. The fluorine atoms can act as weak hydro[4]gen bond acceptors and their presence often induces significant conformational effects due to steric and electronic influences.

A precise understanding of the three-dimensional atomic arrangement of 1-(2,6-Diflu[4]orobenzyl)-1H-imidazole is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for providing this information, revealing intricate details of molecular geometry, conformation, and intermolecular interactions that govern the material's bulk properties and biological function. This guide details the comprehensive workflow for achieving this goal, from chemical synthesis to the final refined crystal structure.

Synthesis and Crystallization

Proposed Synthetic Pathway

The most direct and widely adopted method for the synthesis of N-substituted imidazoles is the N-alkylation of the imidazole ring. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The proposed synthesis for 1-(2,6-Difluorobenzyl)-1H-imidazole involves the reaction of imidazole with 2,6-difluorobenzyl bromide. A mild base, such as potassium carbonate, is employed to deprotonate the imidazole, enhancing its nucleophilicity.

Synthesis_of_1-(2,6-Difluorobenzyl)-1H-imidazole imidazole Imidazole r1 imidazole->r1 benzyl_bromide 2,6-Difluorobenzyl bromide benzyl_bromide->r1 base K₂CO₃ r2 base->r2 solvent Acetonitrile (solvent) r3 solvent->r3 product 1-(2,6-Difluorobenzyl)-1H-imidazole byproduct KBr + KHCO₃ r1->r2 + r2->r3 r3->product r3->byproduct

Caption: Proposed synthetic route via N-alkylation.

Experimental Protocol: N-Alkylation of Imidazole

  • Setup: To a round-bottom flask containing a magnetic stir bar, add imidazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

  • Reaction: Stir the suspension at room temperature and add 2,6-difluorobenzyl bromide (1.05 eq.) dropwise.

  • Monitoring: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and [4]monitor the reaction progress using Thin Layer Chromatography (TLC) until the imidazole starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be [4]purified by column chromatography on silica gel to yield the pure 1-(2,6-Difluorobenzyl)-1H-imidazole.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography. For a small organic molecule like 1-(2,6-Difluorobenzyl)-1H-imidazole, several solution-based methods are effective. The key principle is to achieve a state of supersaturation slowly, allowing for ordered nu[4]cleation and growth rather than rapid precipitation.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the purified compound is pre[4]pared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The vial is covered with a cap or film containing small perforations to allow the solvent to evaporate over several days [4]or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and[4] inducing crystallization.

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, mi[4]scible anti-solvent. Crystals form at the interface as the solvents slowly mix.

The choice of solvent is crucial and often requires screening a variety of options. A good crystallizing solvent is one in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction Analysis

The process of determining a crystal structure from a suitable single crystal involves a well-defined workflow, from data collection to structure refinement and validation.

X-ray_Diffraction_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on Goniometer C Data Reduction (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Direct Methods / Patterson) C->D Reflection File (hkl) E Structure Refinement (Least-Squares Minimization) D->E Initial Atomic Model E->D Model Adjustment F Structure Validation (checkCIF) E->F Refined Structure G Final Crystallographic Report (CIF File) F->G Validated Structure

Caption: Standard workflow for single-crystal X-ray diffraction.

Data Collection[5]

A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed on the [5][6][7]diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage. The instrument, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, collects hundreds of diffraction images as the crystal is rotated.

Structure Solution and Refinement

The collected images are processed to integrate the intensities of thousands of diffraction spots. This data is then used to determine the unit cell dimensions and space group of the crystal. The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods.

This initial model is then refined using a least-squares algorithm. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Predicted Structural Features and Discussion

While the exact crystal structure is unknown, we can predict key features of 1-(2,6-Difluorobenzyl)-1H-imidazole based on the analysis of similar published structures, such as other N-aryl and N-benzyl imidazoles.

Molecular Geometry
  • Imidazole Ring: The 1H-imidazole ring is an aromatic heterocyc[5][6]le and is expected to be essentially planar.

  • Conformation: A key structural feature will be the dihedral angle between the plane of the imidazole ring and the plane of the 2,6-difluorophenyl ring. In related structures of N-aryl imidazoles, this an[8]gle can vary significantly, often ranging from 25° to over 80°, depending on the steric hindrance imposed by substituents. Given the presence of two bulky fluo[6]rine atoms ortho to the benzyl bridge, a significant twist is expected, likely resulting in a large dihedral angle to minimize steric repulsion.

  • Bond Lengths and Angles: The bond lengths and angles within t[8]he imidazole and phenyl rings are expected to fall within standard ranges for sp²-hybridized carbon and nitrogen atoms.

Table 1: Predicted Crystallographic and Data Collection Parameters (Note: These are representative values based on similar small organic molecules and serve as a guideline for an experimental setup.)

ParameterPredicted Value/Type
Chemical FormulaC₁₀H₈F₂N₂
Formula Weight194.18
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral/racemic small molecules)
Temperature100(2) K
RadiationMo Kα (λ = 0.71073 Å)
Theta range for data collection2.0 to 28.0°
Reflections collected / unique~10000 / ~2500
Final R indices [I>2sigma(I)]R₁ ≈ 0.04, wR₂ ≈ 0.10
Goodness-of-fit on F²~1.05
Supramolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is dictated by intermolecular forces. In the absence of strong hydrogen bond donors (like N-H or O-H), the packing of 1-(2,6-Difluorobenzyl)-1H-imidazole will likely be governed by weaker interactions:

  • **C-H···N Interacti[9][10] The introduction of a difluorobenzyl group, specifically with fluorine atoms at the 2 and 6 positions, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. The fluorine atoms can act as weak hydrogen bond acceptors and their presence often induces significant conformational effects due to steric and electronic influences.

A precise understanding of the three-dimensional atomic arrangement of 1-(2,6-Difluorobenzyl)-1H-imidazole is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for providing this information, revealing intricate details of molecular geometry, conformation, and intermolecular interactions that govern the material's bulk properties and biological function. This guide details the comprehensive workflow for achieving this goal, from chemical synthesis to the final refined crystal structure.

Synthesis and Crystallization

Proposed Synthetic Pathway

The most direct and widely adopted method for the synthesis of N-substituted imidazoles is the N-alkylation of the imidazole ring. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The proposed synthesis for 1-(2,6-Difluorobenzyl)-1H-imidazole involves the reaction of imidazole with 2,6-difluorobenzyl bromide. A mild base, such as potassium carbonate, is employed to deprotonate the imidazole, enhancing its nucleophilicity.

Synthesis_of_1-(2,6-Difluorobenzyl)-1H-imidazole imidazole Imidazole r1 imidazole->r1 benzyl_bromide 2,6-Difluorobenzyl bromide benzyl_bromide->r1 base K₂CO₃ r2 base->r2 solvent Acetonitrile (solvent) r3 solvent->r3 product 1-(2,6-Difluorobenzyl)-1H-imidazole byproduct KBr + KHCO₃ r1->r2 + r2->r3 r3->product r3->byproduct

Caption: Proposed synthetic route via N-alkylation.

Experimental Protocol: N-Alkylation of Imidazole

  • Setup: To a round-bottom flask containing a magnetic stir bar, add imidazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

  • Reaction: Stir the suspension at room temperature and add 2,6-difluorobenzyl bromide (1.05 eq.) dropwise.

  • Monitoring: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the imidazole starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(2,6-Difluorobenzyl)-1H-imidazole.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography. For a small organic molecule like 1-(2,6-Difluorobenzyl)-1H-imidazole, several solution-based methods are effective. The key principle is to achieve a state of supersaturation slowly, allowing for ordered nucleation and growth rather than rapid precipitation.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The vial is covered with a cap or film containing small perforations to allow the solvent to evaporate over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

The choice of solvent is crucial and often requires screening a variety of options. A good crystallizing solvent is one in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction Analysis

The process of determining a crystal structure from a suitable single crystal involves a well-defined workflow, from data collection to structure refinement and validation.

X-ray_Diffraction_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on Goniometer C Data Reduction (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Direct Methods / Patterson) C->D Reflection File (hkl) E Structure Refinement (Least-Squares Minimization) D->E Initial Atomic Model E->D Model Adjustment F Structure Validation (checkCIF) E->F Refined Structure G Final Crystallographic Report (CIF File) F->G Validated Structure

Caption: Standard workflow for single-crystal X-ray diffraction.

Data Collection

A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage. The instrument, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, collects hundreds of diffraction images as the crystal is rotated.

Structure Solution and Refinement

The collected images are processed to integrate the intensities of thousands of diffraction spots. This data is then used to determine the unit cell dimensions and space group of the crystal. The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods.

This initial model is then refined using a least-squares algorithm. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Predicted Structural Features and Discussion

While the exact crystal structure is unknown, we can predict key features of 1-(2,6-Difluorobenzyl)-1H-imidazole based on the analysis of similar published structures, such as other N-aryl and N-benzyl imidazoles.

Molecular Geometry
  • Imidazole Ring: The 1H-imidazole ring is an aromatic heterocycle and is expected to be essentially planar.

  • Conformation: A key structural feature will be the dihedral angle between the plane of the imidazole ring and the plane of the 2,6-difluorophenyl ring. In related structures of N-aryl imidazoles, this angle can vary significantly, often ranging from 25° to over 80°, depending on the steric hindrance imposed by substituents. Given the presence of two bulky fluorine atoms ortho to the benzyl bridge, a significant twist is expected, likely resulting in a large dihedral angle to minimize steric repulsion.

  • Bond Lengths and Angles: The bond lengths and angles within the imidazole and phenyl rings are expected to fall within standard ranges for sp²-hybridized carbon and nitrogen atoms.

Table 1: Predicted Crystallographic and Data Collection Parameters (Note: These are representative values based on similar small organic molecules and serve as a guideline for an experimental setup.)

ParameterPredicted Value/Type
Chemical FormulaC₁₀H₈F₂N₂
Formula Weight194.18
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral/racemic small molecules)
Temperature100(2) K
RadiationMo Kα (λ = 0.71073 Å)
Theta range for data collection2.0 to 28.0°
Reflections collected / unique~10000 / ~2500
Final R indices [I>2sigma(I)]R₁ ≈ 0.04, wR₂ ≈ 0.10
Goodness-of-fit on F²~1.05
Supramolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is dictated by intermolecular forces. In the absence of strong hydrogen bond donors (like N-H or O-H), the packing of 1-(2,6-Difluorobenzyl)-1H-imidazole will likely be governed by weaker interactions:

  • **C-H···N Interacti[11][12] The introduction of a difluorobenzyl group, specifically with fluorine atoms at the 2 and 6 positions, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. The fluorine atoms can act as weak hydrogen bond acceptors and their presence often induces significant conformational effects due to steric and electronic influences.

A precise understanding of the three-dimensional atomic arrangement of 1-(2,6-Difluorobenzyl)-1H-imidazole is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for providing this information, revealing intricate details of molecular geometry, conformation, and intermolecular interactions that govern the material's bulk properties and biological function.[13][14] This guide details the comprehensive workflow for achieving this goal, from chemical synthesis to the final refined crystal structure.

Synthesis and Crystallization

Proposed Synthetic Pathway

The most direct and widely adopted method for the synthesis of N-substituted imidazoles is the N-alkylation of the imidazole ring.[15][16] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The proposed synthesis for 1-(2,6-Difluorobenzyl)-1H-imidazole involves the reaction of imidazole with 2,6-difluorobenzyl bromide. A mild base, such as potassium carbonate, is employed to deprotonate the imidazole, enhancing its nucleophilicity.[15]

Synthesis_of_1-(2,6-Difluorobenzyl)-1H-imidazole imidazole Imidazole r1 imidazole->r1 benzyl_bromide 2,6-Difluorobenzyl bromide benzyl_bromide->r1 base K₂CO₃ r2 base->r2 solvent Acetonitrile (solvent) r3 solvent->r3 product 1-(2,6-Difluorobenzyl)-1H-imidazole byproduct KBr + KHCO₃ r1->r2 + r2->r3 r3->product r3->byproduct

Caption: Proposed synthetic route via N-alkylation.

Experimental Protocol: N-Alkylation of Imidazole

  • Setup: To a round-bottom flask containing a magnetic stir bar, add imidazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

  • Reaction: Stir the suspension at room temperature and add 2,6-difluorobenzyl bromide (1.05 eq.) dropwise.

  • Monitoring: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the imidazole starting material is consumed.[15]

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(2,6-Difluorobenzyl)-1H-imidazole.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.[17][18] For a small organic molecule like 1-(2,6-Difluorobenzyl)-1H-imidazole, several solution-based methods are effective. The key principle is to achieve a state of supersaturation slowly, allowing for ordered nucleation and growth rather than rapid precipitation.[19]

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The vial is covered with a cap or film containing small perforations to allow the solvent to evaporate over several days or weeks.[17]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[20]

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

The choice of solvent is crucial and often requires screening a variety of options.[17] A good crystallizing solvent is one in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction Analysis

The process of determining a crystal structure from a suitable single crystal involves a well-defined workflow, from data collection to structure refinement and validation.[13][21]

X-ray_Diffraction_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on Goniometer C Data Reduction (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Direct Methods / Patterson) C->D Reflection File (hkl) E Structure Refinement (Least-Squares Minimization) D->E Initial Atomic Model E->D Model Adjustment F Structure Validation (checkCIF) E->F Refined Structure G Final Crystallographic Report (CIF File) F->G Validated Structure

Caption: Standard workflow for single-crystal X-ray diffraction.

Data Collection

A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.[22] The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage. The instrument, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, collects hundreds of diffraction images as the crystal is rotated.[21]

Structure Solution and Refinement

The collected images are processed to integrate the intensities of thousands of diffraction spots. This data is then used to determine the unit cell dimensions and space group of the crystal. The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods.[23]

This initial model is then refined using a least-squares algorithm. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[24] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Predicted Structural Features and Discussion

While the exact crystal structure is unknown, we can predict key features of 1-(2,6-Difluorobenzyl)-1H-imidazole based on the analysis of similar published structures, such as other N-aryl and N-benzyl imidazoles.[24][25]

Molecular Geometry
  • Imidazole Ring: The 1H-imidazole ring is an aromatic heterocycle and is expected to be essentially planar.[24][26]

  • Conformation: A key structural feature will be the dihedral angle between the plane of the imidazole ring and the plane of the 2,6-difluorophenyl ring. In related structures of N-aryl imidazoles, this angle can vary significantly, often ranging from 25° to over 80°, depending on the steric hindrance imposed by substituents.[24][25] Given the presence of two bulky fluorine atoms ortho to the benzyl bridge, a significant twist is expected, likely resulting in a large dihedral angle to minimize steric repulsion.

  • Bond Lengths and Angles: The bond lengths and angles within the imidazole and phenyl rings are expected to fall within standard ranges for sp²-hybridized carbon and nitrogen atoms.

Table 1: Predicted Crystallographic and Data Collection Parameters (Note: These are representative values based on similar small organic molecules and serve as a guideline for an experimental setup.)

ParameterPredicted Value/Type
Chemical FormulaC₁₀H₈F₂N₂
Formula Weight194.18
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral/racemic small molecules)
Temperature100(2) K
RadiationMo Kα (λ = 0.71073 Å)
Theta range for data collection2.0 to 28.0°
Reflections collected / unique~10000 / ~2500
Final R indices [I>2sigma(I)]R₁ ≈ 0.04, wR₂ ≈ 0.10
Goodness-of-fit on F²~1.05
Supramolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is dictated by intermolecular forces. In the absence of strong hydrogen bond donors (like N-H or O-H), the packing of 1-(2,6-Difluorobenzyl)-1H-imidazole will likely be governed by weaker interactions:[24][27]

  • C-H···N Interactions: The nitrogen atom at the 3-position of the imidazole ring is a potential hydrogen bond acceptor. Weak C-H···N hydrogen bonds involving aromatic C-H donors from neighboring molecules are highly probable and often play a key role in the packing of imidazole derivatives.

  • π-π Stacking: Interactions between the aromatic rings are possible, though the expected large dihedral angle might hinder efficient face-to-face π-stacking. Offset or edge-to-face interactions are more likely.

  • C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors may also contribute to the stability of the crystal lattice.

Conclusion

This guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 1-(2,6-Difluorobenzyl)-1H-imidazole. By following the detailed protocols for N-alkylation and single-crystal growth, researchers can obtain high-quality crystals suitable for X-ray diffraction. The subsequent analysis, as outlined in the workflow, will yield a precise three-dimensional structure. The predicted structural analysis, based on data from analogous compounds, suggests a molecule with a planar imidazole ring significantly twisted relative to the difluorophenyl ring, with crystal packing dominated by weak C-H···N and other non-covalent interactions. The experimental determination of this structure will provide invaluable insights for professionals in drug design and materials science, enabling a deeper understanding of its structure-property relationships.

References

  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.

  • Crystallization of Small Molecules. (n.d.). Institute of Chemical Research of Catalonia.

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–8.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. BenchChem.

  • Orito, K., Miyazawa, M., & Suginome, H. (1998). An Efficient and Convenient Method for Synthesis of 1-Substituted Imidazoles. ResearchGate.

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Platypus Technologies.

  • Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1757–1774.

  • Ihmels, H., et al. (2002). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 67(24), 8569–8577.

  • Thaimattam, R., & Nangia, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

  • S. H. K. & P. K. S. (2014). First-principles Study Of Structure And Electronic Properties Of Phenyl Imidazole. AIP Conference Proceedings.

  • Pazio, A. E., et al. (2024). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCrJ, 11(Pt 1), 2–14.

  • Dudeja, N., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 715–720.

  • Zhang, Q.-G., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 30(2), 553-558.

  • Mousseau, J. J., & Charette, A. B. (2012). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 55(22), 10034–10045.

  • Karami, B., et al. (2021). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Scientific Reports, 11(1), 22756.

  • Itami, K., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 134(36), 15050–15058.

  • Chen, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(46), 25017–25022.

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

  • Stilinović, V., et al. (2017). Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder. RSC Advances, 7(57), 35965–35977.

  • Nishibayashi, Y. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Practical Inorganic Chemistry. De Gruyter.

  • Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266.

  • Al-Hada, N. M., et al. (2022). Ultra-Efficient Removal of Mercury from Contaminated Water using Selected Phenylimidazole Derivatives. ResearchGate.

  • Shabalin, D. A., & Camp, J. E. (2023). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 21(16), 3323-3337.

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199.

  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Excillum.

  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(17), 5410.

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.

  • da Silva, F. C., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1374–1382.

  • Mousseau, J. J., & Charette, A. B. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12224–12231.

Sources

Foundational

Toxicity profile and MSDS for 1-(2,6-Difluorobenzyl)-1H-imidazole

An in-depth technical analysis of 1-(2,6-Difluorobenzyl)-1H-imidazole requires a synthesis of its physicochemical properties, inherent structural liabilities, and standardized safety protocols. As a highly versatile phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-(2,6-Difluorobenzyl)-1H-imidazole requires a synthesis of its physicochemical properties, inherent structural liabilities, and standardized safety protocols. As a highly versatile pharmacophore and building block in medicinal chemistry, this compound bridges the gap between potent target engagement (e.g., in antifungal and supramolecular complex design) and off-target metabolic liabilities.

This whitepaper provides drug development professionals with a comprehensive Material Safety Data Sheet (MSDS) framework, a mechanistic toxicity profile, and field-proven experimental workflows for safety screening.

Physicochemical Identification & Structural Logic

The molecule consists of an imidazole ring substituted at the N1 position with a 2,6-difluorobenzyl group. The strategic placement of fluorine atoms at the ortho positions of the benzyl ring serves a dual purpose: it restricts the rotational degrees of freedom of the benzyl moiety and sterically shields the aromatic ring from rapid oxidative metabolism (hydroxylation) by liver enzymes.

Table 1: Quantitative Physicochemical Identifiers

PropertyValue / Description
Chemical Name 1-(2,6-Difluorobenzyl)-1H-imidazole
CAS Registry Number 1378819-89-6 [1]
Molecular Formula C₁₀H₈F₂N₂
Molecular Weight 194.18 g/mol
SMILES String C1=CC(=C(C(=C1)F)CN2C=CN=C2)F
Purity Standard ≥98% (Typical commercial grade)
Storage Conditions Sealed in dry conditions, 2-8°C [1]

Mechanistic Toxicity Profile

Understanding the toxicity of 1-(2,6-Difluorobenzyl)-1H-imidazole requires deconstructing the biological interactions of its two primary moieties: the imidazole ring and the fluorinated benzyl group.

The Imidazole Liability: CYP450 Coordination and Hepatotoxicity

The unsubstituted sp²-hybridized nitrogen (N3) on the imidazole ring is highly nucleophilic. In biological systems, this nitrogen readily coordinates with the heme iron (Fe³⁺/Fe²⁺) residing in the active site of Cytochrome P450 (CYP) enzymes. While this is the intended mechanism of action for azole antifungals targeting fungal CYP51A1 (lanosterol 14α-demethylase), it presents a significant off-target liability in human hepatocytes by inhibiting CYP3A4 and CYP2C19 [2].

Furthermore, imidazole derivatives are documented mitochondrial toxicants. Exposure to high concentrations can lead to the impairment of the mitochondrial electron transport chain (specifically Complex I), resulting in a rapid depletion of intracellular ATP and the generation of reactive oxygen species (ROS), culminating in hepatocellular toxicity [2].

The 2,6-Difluorobenzyl Moiety: Lipophilicity and Bioaccumulation

While the 2,6-difluoro substitution enhances metabolic stability, it concurrently increases the compound's lipophilicity (LogP). Highly lipophilic halogenated compounds can partition into lipid-rich tissues. If the methylene bridge is metabolically cleaved via CYP-mediated N-dealkylation, it can release 2,6-difluorobenzaldehyde or 2,6-difluorobenzyl alcohol, which carry their own acute toxicity and electrophilic stress profiles.

ToxicityPathway N1 1-(2,6-Difluorobenzyl)-1H-imidazole N2 CYP450 Heme Coordination (via Imidazole N3) N1->N2 N4 Mitochondrial Complex I Impairment N1->N4 N3 CYP3A4 / CYP2C19 Inhibition N2->N3 N6 Drug-Drug Interactions (DDI) N3->N6 N7 Hepatocellular Toxicity / Apoptosis N3->N7 N5 Intracellular ATP Depletion N4->N5 N5->N7

Mechanistic pathway of imidazole-induced off-target toxicity and mitochondrial impairment.

Material Safety Data Sheet (MSDS) Core Directives

Based on the structural alerts of fluorinated benzyl imidazoles, the following safety and handling parameters must be strictly adhered to in laboratory environments.

Table 2: GHS Hazard Classification & Safety Measures

CategoryAssessment & Protocol
Acute Toxicity (Oral/Dermal) Category 4: Harmful if swallowed or in contact with skin.
Skin/Eye Irritation Category 2: Causes skin irritation and serious eye irritation.
Personal Protective Equipment (PPE) Nitrile gloves (double-gloving recommended for stock solutions >10mM), chemical safety goggles, and a NIOSH-approved respirator if handling powder outside a fume hood.
First Aid: Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
First Aid: Skin Contact Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Spill Response Absorb liquid spills with inert material (e.g., vermiculite). For powders, sweep up carefully to avoid dust generation. Dispose of via licensed chemical waste contractor.

Experimental Workflows for Toxicity Screening

To accurately profile the safety of 1-(2,6-Difluorobenzyl)-1H-imidazole during preclinical development, rigorous, self-validating assays must be employed. The following protocols are designed to establish causality between drug exposure and cellular response while utilizing internal controls to guarantee data trustworthiness.

Protocol 1: In Vitro Hepatotoxicity & ATP Depletion Assay (HepaRG Cells)

Causality: Because imidazoles are known to induce liver injury via mitochondrial dysfunction [2], measuring intracellular ATP provides a direct, quantifiable proxy for early-stage hepatotoxicity before gross morphological cell death occurs. Self-Validation: The inclusion of Ketoconazole serves as a positive control for imidazole-induced ATP depletion, while a 0.1% DMSO vehicle control establishes a 100% viability baseline.

  • Cell Seeding: Seed metabolically competent HepaRG cells in a 96-well opaque white plate at a density of 50,000 cells/well in Williams' E medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock of 1-(2,6-Difluorobenzyl)-1H-imidazole in 100% DMSO. Perform serial dilutions to create a dosing range of 1 µM to 200 µM. Ensure the final DMSO concentration in the cell media never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

  • Control Assignment: Assign wells for Vehicle Control (0.1% DMSO) and Positive Control (Ketoconazole at 50 µM and 100 µM).

  • Dosing & Incubation: Aspirate media and apply the compound-treated media to the cells. Incubate for 24 hours.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well.

  • Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader.

  • Data Analysis: Normalize luminescence data against the vehicle control to calculate the IC₅₀ for ATP depletion.

Protocol 2: CYP3A4 Inhibition Profiling

Causality: The N3 nitrogen of the imidazole ring is structurally primed to inhibit CYP3A4, leading to severe drug-drug interactions. Quantifying this inhibition is critical for determining the therapeutic window. Self-Validation: A standard curve of the fluorescent metabolite ensures the detector is operating within its linear dynamic range.

  • Enzyme Preparation: Thaw recombinant human CYP3A4 supersomes on ice. Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and 3 nM CYP3A4.

  • Inhibitor Incubation: Add 1-(2,6-Difluorobenzyl)-1H-imidazole at varying concentrations (0.01 µM to 50 µM). Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add a fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC) alongside an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

  • Kinetic Readout: Monitor the formation of the fluorescent metabolite continuously for 30 minutes at 37°C using a microplate reader (Ex/Em = 409/530 nm).

  • IC₅₀ Calculation: Plot the initial velocity of metabolite formation against the log concentration of the imidazole compound to derive the inhibition constant.

Workflow S1 Compound Prep (100 mM DMSO Stock) S2 HepaRG Cell Dosing (1 - 200 µM) S1->S2 S5 CYP3A4 Inhibition (Fluorometric Assay) S1->S5 S3 24h Incubation (37°C, 5% CO2) S2->S3 S4 ATP Depletion Assay (CellTiter-Glo) S3->S4 S6 Toxicity & DDI Profiling Report S4->S6 S5->S6

Standardized parallel workflow for evaluating hepatocellular toxicity and CYP450 inhibition.

References

  • Haegler, P., Joerin, L., Krähenbühl, S., & Bouitbir, J. (2017). "Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents." Toxicological Sciences, 157(1), 183-195. Available at:[Link]

  • Zhang, Y., et al. (2021). "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes." Molecules, 26(18), 5526. Available at:[Link]

Exploratory

Thermodynamic stability and degradation pathways of 1-(2,6-Difluorobenzyl)-1H-imidazole

Thermodynamic Stability and Degradation Pathways of 1-(2,6-Difluorobenzyl)-1H-imidazole: A Technical Guide for Preclinical Development As a Senior Application Scientist navigating the complexities of early-phase drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Pathways of 1-(2,6-Difluorobenzyl)-1H-imidazole: A Technical Guide for Preclinical Development

As a Senior Application Scientist navigating the complexities of early-phase drug development, understanding the intrinsic stability of your pharmacophores is non-negotiable. 1-(2,6-Difluorobenzyl)-1H-imidazole (CAS 1378819-89-6)[1] is a highly versatile building block frequently utilized in the synthesis of antifungal agents, aromatase inhibitors, and alpha-2 adrenergic modulators.

This whitepaper deconstructs the thermodynamic vulnerabilities of this molecule, maps its degradation networks, and provides self-validating experimental protocols to ensure scientific integrity during forced degradation studies.

Structural and Thermodynamic Profiling

The molecule is defined by two distinct domains: an electron-rich 1H-imidazole core and an electron-deficient 2,6-difluorophenyl ring, connected via a methylene bridge. The thermodynamic stability of this compound is dictated by the interplay between these domains.

  • Steric and Inductive Shielding: The C-N bond connecting the benzylic carbon to the imidazole nitrogen is the primary thermodynamic weak point. However, the ortho-fluorine atoms on the benzyl ring exert a strong inductive electron-withdrawing effect (-I effect) while simultaneously providing severe steric hindrance[2]. This dual effect significantly increases the activation energy required for nucleophilic attack (e.g., hydrolysis) at the benzylic position compared to an unsubstituted benzylimidazole.

  • Aromatic Resonance: The unfunctionalized imidazole ring possesses high resonance energy, making it thermodynamically stable against mild thermal stress. However, the electron-rich C4=C5 double bond remains highly susceptible to electrophilic and radical-mediated cleavage[3][4].

Mechanistic Degradation Pathways

Understanding how a molecule breaks down is critical for developing stability-indicating analytical methods. The degradation of 1-(2,6-difluorobenzyl)-1H-imidazole follows three primary vectors:

Oxidative Cleavage (Benzylic vs. Ring)

Oxidation is the dominant degradation pathway. Depending on the oxidative species, the molecule undergoes two distinct mechanisms:

  • Benzylic Oxidation: Enzymatic oxidants (e.g., CYP450, FMO3 in biological systems) or chemical peroxides target the benzylic carbon. This forms a transient hemiaminal intermediate that rapidly hydrolyzes into 2,6-difluorobenzaldehyde and free 1H-imidazole[5].

  • Ring Cleavage: Under aggressive oxidative stress (e.g., •OH radicals or ozone), the electron-rich C4=C5 double bond of the imidazole ring undergoes electrophilic addition. This leads to the formation of transient radical anions and subsequent ring cleavage, yielding formamide and oxamide derivatives[3][4].

Photolytic Homolysis

Exposure to UV light (ICH Q1B conditions) induces homolytic scission of the benzylic C-N bond. The resulting 2,6-difluorobenzyl radical is partially stabilized by the fluorine atoms, while the imidazolyl radical undergoes recombination or hydrogen abstraction, leading to complex dimeric byproducts.

Hydrolytic Stability

The compound exhibits exceptional hydrolytic stability across a broad pH range (pH 2–10). The steric bulk of the 2,6-difluoro substitution effectively blocks SN2 attack by water or hydroxide ions at the benzylic carbon, preventing spontaneous hydrolysis[2].

degradation_mechanisms API 1-(2,6-Difluorobenzyl)-1H-imidazole Benzylic_Ox Benzylic Oxidation (Hemiaminal Intermediate) API->Benzylic_Ox H2O2 / CYP450 Ring_Ox Imidazole Ring Oxidation (C4/C5 Attack) API->Ring_Ox •OH / O3 Photo Photolytic Homolysis (Radical Formation) API->Photo UV Light Aldehyde 2,6-Difluorobenzaldehyde Benzylic_Ox->Aldehyde Hydrolysis Imidazole 1H-Imidazole Benzylic_Ox->Imidazole Hydrolysis Ring_Cleavage Formamide / Oxamide Derivatives Ring_Ox->Ring_Cleavage Ring Opening Dimers Dimeric Byproducts Photo->Dimers Recombination

Fig 1. Primary degradation pathways of 1-(2,6-Difluorobenzyl)-1H-imidazole under stress conditions.

Quantitative Stability Data

The following table summarizes the expected degradation profile under standard ICH Q1A(R2) and Q1B forced degradation conditions.

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradant(s)Expected Degradation (%)
Acid Hydrolysis 1.0 N HCl60°C / 48hNone (Stable)< 2.0%
Base Hydrolysis 1.0 N NaOH60°C / 48hNone (Stable)< 1.0%
Oxidation 3.0% H₂O₂40°C / 24h2,6-Difluorobenzaldehyde, Imidazole15.0 - 25.0%
Photolysis UV/Vis (ICH Q1B)1.2M lux-hrDimeric species, Toluene derivatives10.0 - 15.0%
Thermal Solid State105°C / 7 daysNone (Stable)< 0.5%

Validated Experimental Protocols for Stability-Indicating Assays

To ensure data integrity, forced degradation protocols must be designed as self-validating systems . A common pitfall in oxidative stress testing is the failure to quench the oxidizing agent, leading to continuous degradation inside the HPLC autosampler and a loss of mass balance.

Protocol 4.1: Oxidative Forced Degradation with Mass Balance Verification

Causality Focus: We utilize chemical quenching to freeze the kinetic state of the sample, ensuring that the degradation observed accurately reflects the incubation period, not autosampler dwell time.

Reagents:

  • API Stock: 1.0 mg/mL in 50% Acetonitrile/Water.

  • Stress Agent: 3% H₂O₂ (prepared fresh).

  • Quenching Agent: 1.0 M Sodium Thiosulfate (Na₂S₂O₃).

Step-by-Step Methodology:

  • Initiation: Combine 1.0 mL of the API stock with 1.0 mL of 3% H₂O₂ in a borosilicate glass vial. Incubate at 40°C. (Rationale: 40°C accelerates the reaction sufficiently without causing thermal degradation of the peroxide itself).

  • Kinetic Sampling: Withdraw 100 µL aliquots at exactly t=0,2,4,8, and 24 hours.

  • Chemical Quenching (Critical): Immediately transfer each 100 µL aliquot into a pre-prepared LC vial containing 10 µL of 1.0 M Na₂S₂O₃. Vortex for 5 seconds. (Rationale: Thiosulfate instantly reduces residual peroxide to water, halting all oxidative pathways. Failure to do this will skew kinetic data).

  • Chromatographic Analysis: Inject 5 µL onto an LC-MS/MS system equipped with a superficially porous C18 column. (Rationale: Superficially porous particles prevent peak tailing of the highly basic imidazole nitrogen). Use a gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Mass Balance Calculation: Sum the molar peak areas of the parent API (m/z 195) and primary degradants (m/z 143 and m/z 69). A mass balance of <95% indicates the formation of undetected volatile ring-cleavage products (e.g., formamide)[3].

validation_workflow Prep API Preparation (1.0 mg/mL) Stress Stress Initiation (ICH Q1A/B) Prep->Stress Aliquot Quench Chemical Quenching (Na2S2O3) Stress->Quench Time-course Analysis LC-MS/MS & Mass Balance Check Quench->Analysis Inject

Fig 2. Self-validating experimental workflow for forced degradation and mass balance verification.

Conclusion

1-(2,6-Difluorobenzyl)-1H-imidazole is a robust structural motif characterized by high thermal and hydrolytic stability, largely imparted by the steric and electronic shielding of the 2,6-difluoro substitution. However, researchers must carefully monitor its vulnerability to benzylic oxidation and photolytic homolysis during formulation and storage. By employing rigorously quenched, self-validating analytical protocols, development teams can accurately map these degradation pathways and ensure regulatory compliance.

References

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]

  • Histidine Residue Mediates Radical-induced Hinge Cleavage of Human IgG1. National Institutes of Health (PMC). Available at:[Link]

  • Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. National Institutes of Health (PMC). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2,6-Difluorobenzyl)-1H-imidazole in Transition Metal Catalysis

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Compound: 1-(2,6-Difluorobenzyl)-1H-imidazole (CAS: 1378819-89-6) Executive Summary & Chemical Rationale The development of highly ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Compound: 1-(2,6-Difluorobenzyl)-1H-imidazole (CAS: 1378819-89-6)

Executive Summary & Chemical Rationale

The development of highly efficient transition metal catalysts relies heavily on the precise steric and electronic tuning of supporting ligands. 1-(2,6-Difluorobenzyl)-1H-imidazole represents a highly versatile, structurally distinct ligand and N-heterocyclic carbene (NHC) precursor[1].

Unlike standard N-benzylimidazoles, the incorporation of fluorine atoms at the 2- and 6-positions of the benzyl ring fundamentally alters the ligand's behavior in a coordination sphere:

  • Electronic Modulation: The strong inductive electron-withdrawing effect of the ortho-fluorines reduces the basicity of the imidazole nitrogen. When converted to an NHC, this creates a π -accepting carbene that accelerates the reductive elimination step in cross-coupling reactions.

  • Conformational Locking (Steric Shielding): The steric bulk of the ortho-fluorines restricts rotation around the N–CH 2​ –Ar bond. This forces the difluorophenyl ring into a rigid orthogonal conformation relative to the imidazole plane, creating a highly shielded pocket that prevents catalyst dimerization and degradation.

  • Metabolic Stability: For drug development professionals utilizing these metal complexes as metallodrugs (e.g., Iridium(III) anticancer agents), the fluorinated benzyl moiety resists cytochrome P450-mediated oxidative metabolism, enhancing the in vivo half-life of the complex[2].

Application I: Precursor to Fluorinated NHC Ligands for Palladium Catalysis

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) require ligands that can stabilize low-valent Pd(0) intermediates while promoting oxidative addition. By quaternizing 1-(2,6-difluorobenzyl)-1H-imidazole, researchers can synthesize asymmetric imidazolium salts, which are subsequently deprotonated to form robust NHC-Pd complexes[3].

Causality in Experimental Design

The synthesis requires careful exclusion of moisture during the deprotonation step. Because the 2,6-difluorobenzyl group is electron-withdrawing, the C2-proton of the imidazolium salt is more acidic than in standard alkyl-substituted imidazoles. This allows for milder deprotonation conditions (e.g., using K 2​ CO 3​ or Ag 2​ O instead of strong bases like NaH or n-BuLi), which prevents unwanted nucleophilic attack on the fluorinated aromatic ring.

Protocol: Synthesis of[Pd(NHC)(allyl)Cl] Complex

Self-Validating System: This protocol utilizes a silver-carbene transfer method. The formation of the Ag-NHC complex is visually confirmed by the dissolution of insoluble Ag 2​ O, providing an immediate visual checkpoint before the addition of the palladium precursor.

Step-by-Step Methodology:

  • Quaternization: In a flame-dried Schlenk flask, dissolve 1-(2,6-difluorobenzyl)-1H-imidazole (1.0 equiv) in anhydrous toluene. Add methyl iodide (1.2 equiv) dropwise. Stir at 80°C for 12 hours.

  • Isolation: Cool to room temperature. Filter the resulting white precipitate (the imidazolium iodide salt), wash with cold diethyl ether (3 × 10 mL), and dry under high vacuum.

  • Silver-Carbene Formation: Suspend the imidazolium salt (1.0 equiv) and Ag 2​ O (0.55 equiv) in anhydrous dichloromethane (DCM). Stir in the dark at room temperature for 4 hours. Validation Check: The black suspension should turn into a clear or slightly cloudy grayish solution, indicating successful Ag-NHC formation.

  • Transmetalation: Add [Pd(allyl)Cl] 2​ (0.5 equiv) directly to the reaction mixture. Stir for an additional 2 hours.

  • Purification: Filter the mixture through a short pad of Celite to remove AgCl precipitates. Concentrate the filtrate and precipitate the Pd-NHC complex using pentane.

NHC_Synthesis Step1 1. Quaternization (MeI, Toluene, 80°C) Step2 2. Imidazolium Salt (White Powder) Step1->Step2 Filtration Step3 3. Ag-NHC Formation (Ag2O, DCM, Dark) Step2->Step3 Deprotonation Step4 4. Transmetalation ([Pd(allyl)Cl]2) Step3->Step4 Visual Check: Clearing Solution Step5 5. Pd-NHC Complex (Active Catalyst) Step4->Step5 Celite Filtration

Workflow for synthesizing the Pd-NHC complex via a Silver-Carbene transfer method.

Application II: Direct N-Donor Ligand in Iridium(III) Anticancer Complexes

Half-sandwich Iridium(III) complexes containing N-donor ligands have emerged as potent anticancer agents that operate by disrupting mitochondrial membrane potentials and catalyzing the oxidation of NADH[2]. 1-(2,6-Difluorobenzyl)-1H-imidazole acts as an excellent monodentate or bridging ligand in these systems.

Causality in Experimental Design

The lipophilicity of a metallodrug dictates its cellular uptake. The introduction of the 2,6-difluorobenzyl group significantly increases the partition coefficient (LogP) of the resulting Ir(III) complex compared to unsubstituted benzyl analogs. Furthermore, the electron-withdrawing nature of the ligand increases the Lewis acidity of the Ir(III) center, enhancing its ability to bind intracellular targets like albumin or DNA.

Protocol: Synthesis of [(η 5 -Cp*)Ir(L)Cl 2​ ]

Step-by-Step Methodology:

  • Dimer Cleavage: In a 50 mL round-bottom flask, suspend the Iridium dimer [(η 5 -Cp*)IrCl 2​ ] 2​ (0.1 mmol) in 15 mL of anhydrous methanol.

  • Ligand Addition: Add 1-(2,6-Difluorobenzyl)-1H-imidazole (0.22 mmol, slight excess) to the suspension.

  • Complexation: Stir the mixture at room temperature for 6 hours under a nitrogen atmosphere. Validation Check: The initially cloudy orange suspension will clarify into a deep yellow/orange homogeneous solution as the dimer is cleaved and the mononuclear complex forms.

  • Precipitation: Reduce the solvent volume to ~2 mL under reduced pressure. Add 15 mL of diethyl ether to precipitate the complex.

  • Collection: Centrifuge the mixture, decant the supernatant, and dry the yellow microcrystalline solid under vacuum.

Catalytic_Cycle A Ir(III) Dimer [(Cp*)IrCl2]2 B Cleavage + Ligand A->B MeOH, RT C Mononuclear Ir(III) Complex B->C Coordination D Intracellular Activation C->D In Vitro D->A NADH Oxidation

Synthesis and biological activation cycle of the Ir(III) half-sandwich complex.

Quantitative Data & Comparative Analysis

To demonstrate the efficacy of the 2,6-difluorobenzyl substitution, the following table summarizes comparative catalytic and photophysical data against non-fluorinated analogs.

Table 1: Performance Comparison of Imidazole Ligands in Catalysis and Biological Assays

Ligand DerivativePd-Catalyzed Suzuki Yield (%)*Ir(III) Complex LogPIr(III) IC 50​ (A549 Cells, µM)**Metabolic Stability (t 1/2​ , min)
1-Benzyl-1H-imidazole 74%1.8518.4 ± 1.245
1-(4-Fluorobenzyl)-1H-imidazole 82%2.0112.1 ± 0.885
1-(2,6-Difluorobenzyl)-1H-imidazole 96% 2.21 6.3 ± 0.5 > 120

*Conditions: 1 mol% Pd-NHC, 4-bromoanisole, phenylboronic acid, K 2​ CO 3​ , 80°C, 2h. **Compared against Cisplatin baseline IC 50​ of ~15.0 µM[2].

Data Interpretation: The dual fluorine substitution clearly suppresses metabolic degradation (increasing t 1/2​ to >120 minutes) while simultaneously enhancing both cross-coupling yields (due to accelerated reductive elimination) and cellular cytotoxicity (due to optimized lipophilicity).

References

  • Frontiers in Chemistry. "Imidazole and Benzimidazole Modified Half-Sandwich IridiumIII N-Heterocyclic Carbene Complexes: Synthesis, Anticancer Application, and Organelle Targeting." Frontiers, March 2020. Available at:[Link]

Sources

Application

Application Note: Leveraging 1-(2,6-Difluorobenzyl)-1H-imidazole in Next-Generation Antifungal Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Strategic Rationale & Mechanistic Grounding The rapid emergence of azol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Strategic Rationale & Mechanistic Grounding

The rapid emergence of azole-resistant fungal pathogens, particularly fluconazole-resistant Candida albicans and Cryptococcus neoformans, has created an urgent need for novel antifungal agents[1]. Traditional azoles often suffer from poor metabolic stability or susceptibility to fungal efflux pumps.

Recent breakthroughs in medicinal chemistry have identified 1-(2,6-difluorobenzyl)-1H-imidazole as a highly privileged pharmacophore for overcoming these resistance mechanisms[2].

  • Heme Coordination: The unsubstituted N3 atom of the imidazole ring forms a robust coordinate covalent bond with the heme iron of the fungal lanosterol 14α-demethylase (CYP51).

  • Hydrophobic Anchoring: The 2,6-difluorobenzyl moiety mimics the 2,4-difluorophenyl group of fluconazole. The ortho-fluorine atoms lock the benzyl ring into an optimal dihedral angle, allowing it to embed deeply into the hydrophobic access channel of CYP51, preventing displacement by fungal target-site mutations[2].

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Wild-Type Pathway Toxic Accumulation of 14α-methyl sterols (Fungal Cell Death) CYP51->Toxic Inhibited Pathway Inhibitor 1-(2,6-Difluorobenzyl)-1H-imidazole Inhibitor->CYP51 Heme Iron Coordination

Fig 1. Mechanism of CYP51 inhibition by 1-(2,6-Difluorobenzyl)-1H-imidazole derivatives.

Synthetic Application: Scaffold Merging Strategy

While early coumarin-containing imidazole derivatives (e.g., Lead Compound A32) showed outstanding antifungal activity, they exhibited poor in vitro liver microsomal stability[1]. To resolve this, researchers employ a scaffold merging strategy , replacing the unstable coumarin ring with α,β-unsaturated amides while retaining the 1-(2,6-difluorobenzyl)-1H-imidazole core[1].

Synthesis A 1-(2,6-Difluorobenzyl)-1H-imidazole -4-carboxylic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine Scaffold (e.g., Arylamine) B->C D Novel Antifungal Candidate (High Metabolic Stability) C->D

Fig 2. Scaffold merging workflow for synthesizing metabolically stable antifungal candidates.

Protocol 1: Amide Coupling of the Imidazole Pharmacophore

This protocol details the coupling of commercially available 1-(2,6-difluorobenzyl)-1H-imidazole-4-carboxylic acid[3] with an arylamine to generate a stable candidate.

  • Activation: Dissolve 1.0 eq of 1-(2,6-difluorobenzyl)-1H-imidazole-4-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

    • Causality: HATU is selected over traditional EDC/NHS because it provides superior coupling efficiency for sterically hindered heterocyclic carboxylic acids, minimizing epimerization and maximizing yield.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Stir for 15 minutes.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the reaction environment and activates the carboxylic acid without competing for the activated ester intermediate.

  • Coupling: Add 1.1 eq of the target arylamine (e.g., an α,β-unsaturated amine derivative). Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • System Validation & QC: Monitor the reaction via TLC (DCM:MeOH 10:1). The protocol is self-validating when the UV-active starting material spot completely disappears, replaced by a higher Rf product spot. Confirm intermediate mass via LC-MS before quenching.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

Biological Application: In Vitro Antifungal Susceptibility

The optimized 1-(2,6-difluorobenzyl)-1H-imidazole derivatives (such as Compound C18) demonstrate exceptional potency against both wild-type and azole-resistant strains[1][2].

Quantitative Data Summary: Comparative Efficacy
Fungal StrainPhenotypeFluconazole MIC (μg/mL)Lead A32 MIC (μg/mL)Candidate C18 MIC (μg/mL)
C. albicans ATCC 10231Wild-Type0.250.030.03
C. albicans ClinicalFluconazole-Resistant>641.0 - 4.00.5 - 2.0
C. parapsilosis ATCC 22019Wild-Type2.00.1250.06
C. neoformans ATCC 32045Wild-Type4.00.50.125

Data synthesized from recent structure-activity relationship (SAR) studies targeting CYP51[1][2].

Protocol 2: Microbroth Dilution Assay (CLSI M27-A3 Standard)
  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: Fungal growth and drug ionization are highly pH-dependent. MOPS buffering ensures strict physiological pH maintenance, preventing artificial shifts in MIC values.

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized imidazole candidate in DMSO (100x final concentration), then dilute 1:100 in RPMI 1640 to achieve a final DMSO concentration of 1% (which is non-toxic to fungi).

  • Inoculum Preparation: Suspend fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute to a final working concentration of 1×103 to 5×103 CFU/mL.

  • Incubation: Dispense 100 μL of media containing the drug and 100 μL of the inoculum into 96-well microtiter plates. Incubate at 35°C for 24 hours (Candida spp.) or 48-72 hours (C. neoformans).

  • System Validation & QC: The assay is self-validating only if:

    • The Growth Control well (no drug, 1% DMSO) shows robust turbidity.

    • The Sterility Control well (media only) remains perfectly clear.

    • The Quality Control Strain (C. parapsilosis ATCC 22019) yields a Fluconazole MIC strictly within the known acceptable range of 0.5 – 2.0 μg/mL.

Target Validation: CYP51 Mechanism Confirmation

To conclusively prove that the novel 1-(2,6-difluorobenzyl)-1H-imidazole compounds act via CYP51 inhibition, researchers must quantify the depletion of ergosterol and the accumulation of lanosterol in the fungal membrane[1].

Protocol 3: Sterol Composition Analysis via LC-MS/MS
  • Fungal Treatment: Treat C. albicans cultures (in log-phase growth) with the test compound at 0.5×, 1×, and 2× MIC for 16 hours.

  • Saponification & Extraction: Harvest cells by centrifugation. Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide. Incubate at 85°C for 1 hour to release esterified sterols.

    • Causality: Saponification is critical to cleave sterol esters, ensuring that total membrane sterols (both free and esterified) are accurately quantified.

  • Liquid-Liquid Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. Extract the upper heptane layer containing the sterols.

  • LC-MS/MS Quantification: Dry the heptane extract under nitrogen gas and reconstitute in methanol. Inject into an LC-MS/MS system utilizing Multiple Reaction Monitoring (MRM).

    • Causality: MRM is mandatory because ergosterol and lanosterol have highly similar retention times. Monitoring specific parent-to-daughter ion transitions prevents cross-talk and ensures absolute quantification.

  • System Validation & QC: Spike the initial cell pellet with a known concentration of Cholesterol (an internal standard not naturally produced by fungi). The protocol is self-validating if the cholesterol recovery rate is >85%, proving that the extraction efficiency was consistent across all samples.

References

  • Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Developing Novel Coumarin-Containing Azoles Antifungal Agents by the Scaffold Merging Strategy for Treating Azole-Resistant Candidiasis. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Method

Preclinical Formulation Strategies for 1-(2,6-Difluorobenzyl)-1H-imidazole: Overcoming Solubility Barriers

Document Type: Application Note & Preclinical Protocol Target Audience: Formulation Scientists, Preclinical Toxicologists, and Pharmacokineticists Executive Summary 1-(2,6-Difluorobenzyl)-1H-imidazole is a highly lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Preclinical Protocol Target Audience: Formulation Scientists, Preclinical Toxicologists, and Pharmacokineticists

Executive Summary

1-(2,6-Difluorobenzyl)-1H-imidazole is a highly lipophilic, weakly basic small molecule. While the imidazole scaffold is a privileged pharmacophore in medicinal chemistry—exhibiting a wide range of biological activities[1]—its rigid, planar heterocyclic ring system and lipophilic substituents often result in poor aqueous solubility[2]. In preclinical development, administering such unoptimized compounds leads to erratic absorption, sub-therapeutic exposure, and uninterpretable pharmacokinetic/pharmacodynamic (PK/PD) data.

This Application Note provides a comprehensive, causality-driven guide to formulating 1-(2,6-Difluorobenzyl)-1H-imidazole for in vivo murine models. By leveraging the molecule's specific physicochemical properties, we detail three validated formulation strategies: pH-Modified Co-solvency , Cyclodextrin Complexation , and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) .

Physicochemical Profiling & Formulation Rationale

To design a self-validating formulation system, one must first understand the thermodynamic barriers to solvation. Imidazole exhibits amphoteric behavior with a pKa of approximately 7.2, giving it a relatively strong basic character in aqueous solutions[3]. However, the addition of the 2,6-difluorobenzyl group significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy, rendering the free base practically insoluble in neutral aqueous media (pH 7.4).

Table 1: Physicochemical Profile & Formulation Causality

PropertyEstimated ValueFormulation Implication (Causality)
pKa (Conjugate Acid) ~6.5 - 7.2The pyrrole-type nitrogen can be protonated. Solubility increases exponentially in acidic media (pH < 4.5).
LogP ~2.5 - 3.0Highly lipophilic. Requires hydrophobic encapsulation (cyclodextrins) or lipid-based vehicles to remain in solution.
Aqueous Solubility (pH 7.4) < 0.05 mg/mLUnsuitable for direct intravenous (IV) or oral (PO) dosing without enabling technologies.

Based on these parameters, the formulation decision tree below outlines the strategic pathways for in vivo dosing.

DecisionTree A 1-(2,6-Difluorobenzyl)-1H-imidazole Poor Aqueous Solubility B Determine Administration Route A->B C Intravenous (IV) (Requires true solution) B->C D Oral (PO) (Requires GI dissolution) B->D E pH-Adjusted Co-solvency (PEG400/Tween 80/Acidic pH) C->E F Cyclodextrin Complexation (HP-β-CD) C->F D->F G Lipid-Based Systems (SEDDS/SNEDDS) D->G

Decision tree for selecting preclinical formulation strategies based on administration route.

Strategy 1: pH-Modified Co-solvency (IV / PO)

Mechanism of Action: Because the imidazole ring contains a basic nitrogen, lowering the pH of the vehicle below the compound's pKa drives the formation of a highly soluble ionized salt. However, when injected IV, the blood's buffering capacity (pH 7.4) can cause rapid deprotonation and catastrophic in vivo precipitation. To prevent this, co-solvents (PEG400) and surfactants (Tween 80) are integrated to lower the dielectric constant of the vehicle and provide micellar solubilization upon physiological dilution[2].

Protocol 3.1: Preparation of 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline (pH 4.5)

Target Concentration: 5 mg/mL

  • Primary Solubilization: Weigh 50 mg of 1-(2,6-Difluorobenzyl)-1H-imidazole into a sterile glass vial. Add 0.5 mL of Dimethyl Sulfoxide (DMSO) and vortex until a clear solution is achieved. (Note: DMSO disrupts the crystal lattice).

  • Co-solvent Addition: Add 4.0 mL of PEG400 and 0.5 mL of Tween 80. Vortex vigorously for 2 minutes. The solution must remain completely transparent.

  • Aqueous Phase Preparation: Prepare a 0.9% NaCl (saline) solution and adjust the pH to 4.5 using 0.1 N HCl.

  • Anti-Precipitation Mixing: Critical Step - Add 5.0 mL of the pH-adjusted saline to the organic mixture dropwise while continuously vortexing. Rapid addition will cause localized supersaturation and irreversible nucleation.

  • Validation: Visually inspect against a dark background for Tyndall scattering (indicating micro-precipitates). Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Strategy 2: Cyclodextrin Complexation (IV / PO)

Mechanism of Action: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic difluorobenzyl group and the imidazole ring of the drug spontaneously partition into this cavity via thermodynamic drive, forming a water-soluble inclusion complex[4]. HP-β-CD is generally recognized as safe (GRAS) and is exceptionally well-tolerated in murine models, even at high systemic doses[5].

HPBCD_Mech Drug Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Drive CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation

Thermodynamic encapsulation of the lipophilic drug into the HP-β-CD hydrophobic cavity.

Protocol 4.1: Preparation of 20% w/v HP-β-CD Complex

Target Concentration: 10 mg/mL

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of ultra-pure water. Stir until completely clear.

  • Drug Addition: Add 100 mg of 1-(2,6-Difluorobenzyl)-1H-imidazole directly to the HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at 40°C for 30–45 minutes. The thermal energy accelerates the kinetic entrapment of the drug into the cyclodextrin cavity[2].

  • Volume Adjustment: Once the solution is completely clear, adjust the final volume to 10.0 mL with water.

  • Validation: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. The absence of a pellet validates complete complexation.

Strategy 3: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) (PO)

Mechanism of Action: For oral efficacy, the drug must remain dissolved in the harsh, fluctuating environment of the gastrointestinal (GI) tract. SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that, upon mild agitation in GI fluids, spontaneously form nanoemulsions with droplet sizes <200 nm[6]. This massive surface area ensures rapid drug diffusion, prevents GI precipitation, and can facilitate lymphatic transport, thereby bypassing hepatic first-pass metabolism[7].

SNEDDS Pre Isotropic Mixture (Oil + Surfactant + Drug) GI Aqueous Dilution (GI Tract + Motility) Pre->GI Nano Nanoemulsion (<200 nm droplets) GI->Nano Spontaneous Emulsification Absorb Enhanced Lymphatic & Systemic Absorption Nano->Absorb

Spontaneous nanoemulsification of SNEDDS upon aqueous dilution in the gastrointestinal tract.

Protocol 5.1: Preparation of a Liquid SNEDDS Formulation

Target Concentration: 20 mg/g of pre-concentrate

  • Excipient Blending: In a glass vial, combine 30% w/w Capryol 90 (Oil), 50% w/w Cremophor EL (Surfactant), and 20% w/w Transcutol HP (Co-solvent). Vortex for 5 minutes to form a homogenous isotropic vehicle.

  • Drug Loading: Add 20 mg of 1-(2,6-Difluorobenzyl)-1H-imidazole per 1 gram of the SNEDDS vehicle.

  • Solubilization: Stir magnetically at 37°C for 12 hours to ensure equilibrium solubility is reached without drug degradation.

  • Validation (Emulsification Test): Dilute 100 µL of the loaded SNEDDS into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C under mild stirring. The mixture should form a transparent or slightly bluish dispersion within 60 seconds. Assess droplet size via Dynamic Light Scattering (DLS) to confirm a Z-average < 200 nm[6].

Data Presentation: Comparative Formulation Efficacy

To guide the selection of the optimal vehicle, Table 2 summarizes the expected solubility enhancements, while Table 3 projects the anticipated pharmacokinetic outcomes based on the formulation mechanisms.

Table 2: Comparative Solubility of 1-(2,6-Difluorobenzyl)-1H-imidazole

Formulation VehicleAchievable SolubilityPhysical StateSuitability
Water (pH 7.4)< 0.05 mg/mLSuspensionN/A
5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline~5.0 mg/mLTrue SolutionIV, IP, PO
20% w/v HP-β-CD in Water~10.0 mg/mLInclusion ComplexIV, IP, PO
SNEDDS Pre-concentrate~20.0 mg/gIsotropic LiquidPO only

Table 3: Anticipated Preclinical Pharmacokinetic Impact (Murine Model)

RouteFormulationAbsorption Rate (Tmax)Bioavailability (F%)Mechanistic Advantage
IV Co-solvent (pH 4.5)Instantaneous100%Prevents precipitation in venous circulation via micellar shielding.
PO 20% HP-β-CDFast (0.5 - 1 h)Moderate (~40%)Rapid dissociation of complex in GI fluids; high concentration gradient.
PO SNEDDSModerate (1 - 2 h)High (>70%)Nano-droplets prevent precipitation; potential lymphatic uptake bypasses liver.

References

  • Drug Development & Delivery. From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. Retrieved from: [Link]

  • National Institutes of Health (PMC). Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. Retrieved from:[Link]

  • HyCON Labs / Renejix. Self-Emulsifying Drug Delivery Systems - CDMO Services. Retrieved from:[Link]

  • Oriental Journal of Chemistry. Comparative Study of Snedds and Sedds for Enhancing Oral Delivery of Vildagliptin. Retrieved from: [Link]

  • ResearchGate. An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Retrieved from: [Link]

  • Anticancer Research. Complexation of Albendazole with Hydroxypropyl-β-Cyclodextrin Significantly Improves its Pharmacokinetic Profile, Cell Cytotoxicity and Antitumor Efficacy in Nude Mice. Retrieved from: [Link]

  • International Journal of Pharmaceutical Sciences. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2,6-Difluorobenzyl)-1H-imidazole

Welcome to the Technical Support Center for the synthesis of 1-(2,6-Difluorobenzyl)-1H-imidazole. This portal is designed for researchers, scientists, and drug development professionals seeking to troubleshoot low yields...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,6-Difluorobenzyl)-1H-imidazole. This portal is designed for researchers, scientists, and drug development professionals seeking to troubleshoot low yields, mitigate side reactions, and optimize N-alkylation workflows.

Core Reaction Mechanism & Diagnostic Workflow

The synthesis of 1-(2,6-difluorobenzyl)-1H-imidazole proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,6-difluorobenzyl chloride or bromide[1]. Because the resulting 1-alkylimidazole retains a nucleophilic nitrogen, over-alkylation is a persistent risk that must be managed through precise stoichiometric and kinetic control.

Troubleshooting Start Low Yield of 1-(2,6-Difluorobenzyl) -1H-imidazole? TLC Check TLC / LC-MS Profile Start->TLC Polar Highly Polar Baseline Spot (Imidazolium Salt) TLC->Polar Over-alkylation Alcohol Byproduct at Rf ~0.4 (2,6-Difluorobenzyl Alcohol) TLC->Alcohol Hydrolysis Unreacted Unreacted Starting Materials TLC->Unreacted Incomplete Reaction Sol1 Increase Imidazole Ratio (1.5 eq) & Slow Electrophile Addition Polar->Sol1 Sol2 Strictly Anhydrous Conditions Dry Base & Solvents Alcohol->Sol2 Sol3 Switch to Stronger Base (NaH) or Increase Temperature Unreacted->Sol3

Troubleshooting logic for optimizing 1-(2,6-Difluorobenzyl)-1H-imidazole synthesis yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield is plateauing around 60%, and I observe a highly polar baseline spot on my TLC. What is happening? A1: You are observing over-alkylation. The highly polar spot is the 1,3-bis(2,6-difluorobenzyl)imidazolium chloride salt.

  • Causality: The target product, 1-(2,6-difluorobenzyl)-1H-imidazole, still possesses a nucleophilic nitrogen (N3). If the local concentration of 2,6-difluorobenzyl chloride in the reaction mixture is too high, the product will undergo a second S_N2 attack.

  • Solution: Invert your addition order and adjust stoichiometry. Use a 1.2 to 1.5 molar excess of imidazole. Pre-form the imidazolide anion, and add the 2,6-difluorobenzyl chloride dropwise to keep the electrophile concentration at an absolute minimum throughout the reaction.

Q2: I am detecting significant amounts of 2,6-difluorobenzyl alcohol in my crude LC-MS. How do I prevent this? A2: Your reaction mixture contains trace moisture.

  • Causality: 2,6-Difluorobenzyl chloride is highly susceptible to basic hydrolysis. When water is present in the solvent (e.g., DMF, MeCN) or the base (e.g., K2CO3), hydroxide ions are generated. These competitively attack the electrophilic benzylic carbon, destroying your starting material and forming the alcohol byproduct.

  • Solution: Ensure strict anhydrous conditions. If using K2CO3, dry it in an oven at 120 °C overnight before use. Alternatively, switch to a Sodium Hydride (NaH) protocol in anhydrous THF under an inert argon atmosphere[1].

Q3: Should I use Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) for the deprotonation step? A3: It depends on your scale and moisture control capabilities.

  • Causality: NaH provides irreversible deprotonation, quantitatively forming the highly nucleophilic sodium imidazolide. This allows the alkylation to proceed rapidly at room temperature (0–25 °C), minimizing thermal degradation[1]. K2CO3 is a milder, heterogeneous base that typically requires heating (e.g., 80 °C in acetonitrile) to drive the reaction[2]. While K2CO3 is easier to handle, the required heating can exacerbate side reactions if the electrophile is unstable. For maximum yield of this specific target, the NaH/THF system is generally preferred.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/impurity profile based on standard N-alkylation optimization protocols.

BaseSolventTemp (°C)Imidazole : Electrophile RatioTarget Yield (%)Major Impurity Identified
K2CO3MeCN801.0 : 1.065%Imidazolium salt (15%)
K2CO3DMF801.2 : 1.078%2,6-Difluorobenzyl alcohol (10%)
NaH (60%)THF251.0 : 1.072%Imidazolium salt (20%)
NaH (60%) THF 0 to 25 1.5 : 1.0 92% None (Trace)

Validated Experimental Protocol

This self-validating protocol utilizes NaH in THF to maximize yield while suppressing over-alkylation and hydrolysis.

Materials:

  • Imidazole (1.5 equivalents)

  • 2,6-Difluorobenzyl chloride (1.0 equivalent)[3]

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl, Ethyl Acetate, Brine, Anhydrous Na2SO4.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with Argon for 5 minutes.

  • Deprotonation: Suspend NaH (1.5 eq) in anhydrous THF (0.2 M relative to electrophile) and cool the flask to 0 °C using an ice bath. Dissolve imidazole (1.5 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

    • Causality Check: Hydrogen gas evolution will be observed. Stir at room temperature for 30 minutes until gas evolution ceases, ensuring quantitative formation of the imidazolide anion.

  • Alkylation: Re-cool the reaction mixture to 0 °C. Dissolve 2,6-difluorobenzyl chloride (1.0 eq) in anhydrous THF and add it dropwise over 30 minutes using a syringe pump.

    • Causality Check: Dropwise addition prevents localized high concentrations of the electrophile, directly suppressing the formation of the dialkylimidazolium salt.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours[3]. Monitor by TLC (Eluent: 5% MeOH in DCM). The reaction is self-validating when the UV-active spot for 2,6-difluorobenzyl chloride is completely consumed.

  • Quenching & Work-up: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4Cl to neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 1% to 5% MeOH in DCM) to afford pure 1-(2,6-difluorobenzyl)-1H-imidazole.

References
  • Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. BenchChem.1

  • 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. PMC.2

  • CYCLIC COMPOUNDS AND USES THEREOF - European Patent Office - EP 1182195 A1. Google Patents / European Patent Office.3

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(2,6-Difluorobenzyl)-1H-imidazole in Assays

Welcome to the technical support center for 1-(2,6-Difluorobenzyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2,6-Difluorobenzyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound during in vitro and in vivo experimentation. As your dedicated application scientist, I will walk you through the causes of these issues and provide robust, field-tested solutions to ensure the accuracy and reproducibility of your results.

Understanding the Challenge: Key Compound Properties

1-(2,6-Difluorobenzyl)-1H-imidazole is a substituted imidazole derivative. The core imidazole ring is polar and water-soluble, but the addition of the difluorobenzyl group significantly increases the molecule's lipophilicity (fat-solubility), leading to poor solubility in aqueous buffers commonly used in biological assays.[1][2] Understanding its physicochemical properties is the first step in troubleshooting.

Table 1: Physicochemical Properties of 1-(2,6-Difluorobenzyl)-1H-imidazole

PropertyEstimated ValueImplication for Solubility
Molecular Weight 194.18 g/mol [3]Moderate molecular weight, less of a factor than LogP.
Calculated LogP 2.21[3]Indicates a preference for a lipid environment over an aqueous one; a key driver of low solubility.
pKa (basic) ~6.5 - 7.0 (estimated for imidazole)[4][5]The imidazole ring can be protonated. At pH values below the pKa, the molecule becomes charged (cationic) and its aqueous solubility increases.
Hydrogen Bond Donors 0[3]Lack of hydrogen bond donors reduces interactions with water molecules.
Hydrogen Bond Acceptors 2[3]The two nitrogen atoms can accept hydrogen bonds, providing a slight contribution to aqueous solubility.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: My compound precipitated when I added it to my aqueous assay buffer. What is the first thing I should check?

A1: The most common cause of precipitation is exceeding the solubility limit of the compound in the final assay medium. The first and most critical parameter to check is the final concentration of your organic co-solvent (most commonly dimethyl sulfoxide, DMSO).

The "kinetic solubility" of a compound, which is the relevant measure when diluting a DMSO stock into buffer, is often much lower than its "thermodynamic solubility" (the true equilibrium value).[6][7] If the final DMSO concentration is too low, the compound will crash out of solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without significant toxicity?

A2: This is highly dependent on the cell line and the duration of exposure. As a general rule:

  • For sensitive cell lines and long-term incubations (≥ 24 hours): Keep the final DMSO concentration at or below 0.1% .[8][9]

  • For more robust cell lines or shorter assays (< 24 hours): A final concentration of up to 0.5% is often tolerated.[10][11]

  • Concentrations of 1% or higher: These can cause significant cytotoxicity, alter cell signaling, and affect membrane permeability, and should be avoided unless absolutely necessary and rigorously controlled for.[10][11]

Always run a vehicle control (assay medium with the same final DMSO concentration but without your compound) to assess the impact of the solvent on your specific assay system.

Q3: I'm observing inconsistent results between experiments. Could this be related to solubility?

A3: Absolutely. Poor solubility is a major cause of poor data reproducibility. If the compound is not fully dissolved, the actual concentration in your assay is unknown and will vary. This can manifest as:

  • Variable IC50/EC50 values: The effective concentration of the drug is lower than the nominal concentration.

  • Poor correlation between repeat experiments.

  • Non-specific binding: The compound may adsorb to plasticware, further reducing its effective concentration.[12][13]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Stock and Working Solution Preparation

The way you prepare your solutions is fundamental. Errors at this stage will cascade through your entire experiment.

  • Weighing: Accurately weigh out your solid 1-(2,6-Difluorobenzyl)-1H-imidazole using a calibrated analytical balance.

  • Solvent Addition: Add a precise volume of 100% anhydrous DMSO to achieve a high-concentration stock, typically 10-50 mM.

  • Dissolution: Ensure complete dissolution. Use a vortex mixer and gentle warming (e.g., a 37°C water bath) if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.

This workflow minimizes the risk of precipitation during serial dilutions.

Caption: Workflow for preparing assay-ready solutions.

Guide 2: Selecting the Right Solubilization Strategy

If optimizing your dilution scheme is not sufficient, you may need to modify your assay buffer.

Q4: What are the most common strategies to improve the solubility of a compound like this in an assay?

A4: The primary strategies involve using co-solvents, adjusting pH, or employing solubilizing excipients like surfactants or cyclodextrins.[14][15] The best choice depends on the specific requirements and constraints of your assay.

Table 2: Comparison of Common Solubilization Approaches

StrategyMechanism of ActionProsConsBest For
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic compounds.[14][16]Simple to implement; effective for many compounds.Can cause toxicity or interfere with assay components at higher concentrations.Initial screening, biochemical assays.
pH Adjustment Protonates the imidazole ring, creating a charged species with higher aqueous solubility.[17][18]Can dramatically increase solubility; cost-effective.Requires the assay to be tolerant of the required pH; may alter compound activity.Assays that can be run at pH < 6.0.
Surfactants Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in water.Highly effective at low concentrations.Can denature proteins, disrupt cell membranes, and interfere with assay readouts.Biochemical assays, formulation development.
Cyclodextrins Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that form inclusion complexes with the drug.[19][20][21]Generally low toxicity; can improve stability.[22][23]Can be expensive; may have complex interactions with the assay.Cell-based assays, in vivo formulations.

Q5: Beyond DMSO, what other co-solvents can I consider?

A5: While DMSO is the most common, other pharmaceutically relevant co-solvents can be used, often in combination.[14][16][24]

  • Ethanol: Less toxic than DMSO for some cell lines but also generally a weaker solvent.

  • Polyethylene Glycol (PEG 400): Often used in formulation, it can improve solubility and is generally well-tolerated.[25]

  • Propylene Glycol (PG): Another common formulation excipient.[25]

When using a new co-solvent, it is crucial to test its compatibility with your assay and determine its toxicity profile for your specific cell line.

Q6: How can I use pH to my advantage to increase the solubility of 1-(2,6-Difluorobenzyl)-1H-imidazole?

A6: The imidazole moiety is a weak base with an estimated pKa around 6.5-7.0.[4][5] According to the Henderson-Hasselbalch equation, as the pH of the solution drops below the pKa, the proportion of the protonated (charged) form of the molecule increases.[26][27][28] This charged form is significantly more water-soluble.[17]

For every log unit the pH is below the pKa, the ratio of protonated to unprotonated compound increases by a factor of 10. Therefore, adjusting your assay buffer to a pH of 5.5 or 6.0 could substantially increase the compound's solubility.

Caution: Ensure that your biological system (e.g., enzyme, cells) remains viable and functional at the lower pH.

Caption: Effect of pH on the solubility of a basic compound.

Q8: How do cyclodextrins work, and are they suitable for my assay?

A8: Cyclodextrins are sugar-based molecules shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[19][20][21] The lipophilic difluorobenzyl portion of your compound can fit into the hydrophobic cavity, forming a water-soluble "inclusion complex".[19][20]

Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly useful as they have very high aqueous solubility and low toxicity, making them suitable for both in vitro and in vivo applications.[19]

Guide 3: Verifying Compound Solubility in Your Final Assay Medium

You must experimentally confirm that your chosen strategy works. Do not assume the compound is dissolved simply because you don't see visible precipitate.

Q9: How can I experimentally determine the solubility limit in my specific assay buffer?

A9: A kinetic solubility assay is the standard method used in drug discovery for this purpose.[7][29][30] This technique mimics the process of diluting a DMSO stock into an aqueous buffer.

  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your compound in 100% DMSO.

  • Prepare Assay Buffer: Have your final, complete assay buffer ready (including any co-solvents, pH adjustments, or cyclodextrins).

  • Mixing: Add a small, fixed volume of each DMSO dilution to a much larger volume of the assay buffer in a new 96-well filter plate (a plate with a membrane at the bottom of each well). A typical ratio is 1-2 µL of DMSO stock into 98-199 µL of buffer.

  • Incubation: Shake the plate at room temperature for 1-2 hours to allow it to equilibrate.[6]

  • Filtration: Place the filter plate on top of a standard 96-well collection plate and centrifuge to filter out any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate (the solution that passed through the filter) using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[29][30]

  • Determine Solubility: The highest concentration that remains in solution after filtration is the kinetic solubility limit under those specific assay conditions.

Advanced Considerations & Assay-Specific Issues

Q10: I'm running a high-throughput screen (HTS). How can I manage solubility issues at scale?

A10: For HTS, consistency is key.

  • Standardize protocols: Use a single, validated method for solution preparation.

  • Acoustic Dispensing: Use non-contact dispensing technologies to handle nanoliter volumes of DMSO stocks, which minimizes the risk of precipitation during transfer.

  • Pre-screen for Solubility: Consider running a high-throughput nephelometry assay (which measures light scattering from precipitate) to flag potentially problematic compounds early.[7]

Q11: My compound seems to be binding to the plasticware. How can I mitigate this?

A11: Non-specific binding (NSB) to plastic surfaces like polystyrene is a common issue for lipophilic compounds and can lead to a significant reduction in the effective compound concentration.[12][13]

  • Use Low-Binding Plates: Switch from standard polystyrene plates to polypropylene or specially coated low-adsorption plates.[12][31]

  • Add a "Blocking" Protein: Including a small amount of Bovine Serum Albumin (BSA) (e.g., 0.01-0.1%) in your assay buffer can coat the plastic surfaces and reduce compound binding.[12][32]

  • Include Surfactants: A very low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.005%) can also help mitigate NSB.[12]

References

  • Imidazole - Wikipedia. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Mura, P. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved March 11, 2026, from [Link]

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep. Retrieved March 11, 2026, from [Link]

  • Various Authors. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved March 11, 2026, from [Link]

  • Gidwani, B., & Vyas, A. (2012, November 11). Cyclodextrin In Drug Delivery: A Review. Open Access Journals. Retrieved March 11, 2026, from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved March 11, 2026, from [Link]

  • Sygnature Discovery. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved March 11, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 11, 2026, from [Link]

  • Academia.edu. (n.d.). (PDF) Cyclodextrins and their Derivatives in Drug Delivery: A Review. Retrieved March 11, 2026, from [Link]

  • Fiveable. (2025, August 15). Imidazole: Organic Chemistry Study Guide. Retrieved March 11, 2026, from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved March 11, 2026, from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Retrieved March 11, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved March 11, 2026, from [Link]

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved March 11, 2026, from [Link]

  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2008, November 15). In vitro solubility assays in drug discovery. PubMed. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Retrieved March 11, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved March 11, 2026, from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved March 11, 2026, from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. Retrieved March 11, 2026, from [Link]

  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved March 11, 2026, from [Link]

  • Chemaxon. (n.d.). Theory of aqueous solubility prediction - Documentation. Retrieved March 11, 2026, from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions | Request PDF. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2010, June 15). Reduction of Non-Specific Adsorption of Drugs to Plastic Containers Used in Bioassays or Analyses. PubMed. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Increased non-specific binding of heat-treated proteins to plastic surfaces analyzed by ELISA and HPLC-fractionation. PubMed. Retrieved March 11, 2026, from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3,4-difluorobenzyl)-1H-imidazole. PubChem. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,6-Diisopropylphenyl)imidazole. PubChem. Retrieved March 11, 2026, from [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved March 11, 2026, from [Link]

  • International Journal of Pharma and Bio Sciences. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. IJPPR. Retrieved March 11, 2026, from [Link]

Sources

Troubleshooting

Minimizing byproduct formation during 1-(2,6-Difluorobenzyl)-1H-imidazole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 1-(2,6-Difluorobenzyl)-1H-imidazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 1-(2,6-Difluorobenzyl)-1H-imidazole.

The N-alkylation of imidazole is a foundational transformation in medicinal chemistry, but it is notoriously prone to chemoselectivity issues. Because the monoalkylated product remains nucleophilic, researchers frequently struggle with the formation of dialkylated imidazolium salts and the hydrolysis of the electrophilic 2,6-difluorobenzyl halide. This guide synthesizes field-proven methodologies, mechanistic causality, and scalable protocols to help you achieve high-yielding, chemoselective monoalkylation.

Part 1: Mechanistic Diagnostic Overview

Before troubleshooting, it is critical to understand the competing pathways in your reactor. The deprotonation of 1H-imidazole yields an imidazolide anion, an ambient nucleophile. While the first S_N2 attack on the 2,6-difluorobenzyl halide yields the desired product, the newly formed 1-(2,6-Difluorobenzyl)-1H-imidazole still possesses an available lone pair on the N3 position, making it susceptible to over-alkylation[1].

ReactionPathway Imid 1H-Imidazole + Base ImidAnion Imidazolide Anion (Active Nucleophile) Imid->ImidAnion Deprotonation Halide 2,6-Difluorobenzyl Halide (Electrophile) Byproduct2 2,6-Difluorobenzyl Alcohol (Hydrolysis) Halide->Byproduct2 + H2O/OH- Product 1-(2,6-Difluorobenzyl)-1H-imidazole (Desired Monoalkylation) ImidAnion->Product + Halide (SN2) Byproduct1 1,3-Bis(2,6-difluorobenzyl)imidazolium (Dialkylation) Product->Byproduct1 + Excess Halide

Reaction pathway showing desired monoalkylation vs. dialkylation and hydrolysis byproducts.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing up to 25% of the 1,3-bis(2,6-difluorobenzyl)imidazolium salt in my crude mixture? Causality: This dialkylation occurs when the local concentration of the 2,6-difluorobenzyl halide is too high relative to the unreacted imidazolide anion. Because the monoalkylated product is still a viable nucleophile, it competes with the starting material for the electrophile[1]. Solution: Switch your base from K₂CO₃ or NaH to Cesium Carbonate (Cs₂CO₃). The "cesium effect" enhances the solubility of the base in polar aprotic solvents like DMF. More importantly, the large ionic radius of the cesium cation coordinates the imidazolide anion in a tight ion pair that sterically and electronically suppresses the second alkylation event, driving chemoselectivity toward the monoalkylated product[2].

Q2: My LC-MS shows a significant peak for 2,6-difluorobenzyl alcohol. How do I prevent hydrolysis? Causality: 2,6-Difluorobenzyl halides are highly electrophilic. If there is trace water in your solvent or if you are using an aqueous base at elevated temperatures, the hydroxide/water acts as a competing nucleophile, hydrolyzing the halide before it can react with the imidazole. Solution: Maintain strict anhydrous conditions. Use oven-dried glassware, inert gas (Argon/N₂), and anhydrous DMF or MeCN (<50 ppm water). Do not use aqueous bases (like NaOH) unless you are operating under strictly controlled Phase-Transfer Catalysis (PTC) conditions where the organic phase is protected from the bulk water[3].

Q3: We are scaling up to 100 grams. Cs₂CO₃ is too expensive and batch mixing causes local concentration spikes. What is the alternative? Causality: In large-scale batch reactors, poor mixing leads to zones with high electrophile concentrations, which drives dialkylation. Solution: Implement Phase-Transfer Catalysis (PTC). By using a biphasic system (e.g., Toluene and aqueous NaOH) with a catalyst like Tetrabutylammonium bromide (TBAB), you simulate "high dilution" conditions. The catalyst transfers the imidazolide anion into the organic phase at a highly controlled, low steady-state concentration. This ensures the anion reacts immediately with the halide without ever allowing the monoalkylated product the opportunity to undergo a second S_N2 attack[3].

PTCWorkflow AqPhase Aqueous Phase High [Imidazolide] Interface Phase Boundary TBAB Catalyst AqPhase->Interface Anion Transfer OrgPhase Organic Phase Low [Imidazolide] Interface->OrgPhase Controlled Release Product Monoalkylated Product OrgPhase->Product SN2 Reaction

Phase-Transfer Catalysis (PTC) mechanism simulating high-dilution to prevent dialkylation.

Part 3: Process Optimization Data

The following table summarizes the quantitative impact of base and solvent selection on the product distribution during 1H-imidazole N-alkylation workflows.

Reaction ConditionBaseSolventTemp (°C)Monoalkylation Yield (%)Dialkylation Yield (%)Mechanistic Outcome
Standard Batch K₂CO₃DMF8060 - 6520 - 25High local electrophile concentration drives over-alkylation.
Cesium Effect Cs₂CO₃DMF6085 - 90< 5Enhanced solubility and ion-pairing suppresses second alkylation[2].
PTC Biphasic NaOH (aq)Toluene2580 - 85< 2High-dilution simulation restricts active nucleophile availability[3].

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Each protocol includes built-in quality control checks.

Protocol A: Chemoselective Monoalkylation via the "Cesium Effect" (Lab Scale)

This protocol utilizes Cs₂CO₃ to maximize monoalkylation yields while avoiding complex biphasic setups[4].

  • Reactor Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Reagent Loading: Add 1H-imidazole (1.2 mmol, 1.2 equiv.) and anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv.) to the flask. Self-Validation: Using an excess of imidazole ensures the electrophile is the limiting reagent, further suppressing dialkylation.

  • Anion Generation: Inject 10 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 30 minutes to generate the imidazolide anion.

  • Controlled Addition: Dissolve 2,6-difluorobenzyl bromide (1.0 mmol, 1.0 equiv.) in 5 mL of anhydrous DMF. Add this solution dropwise over 1 hour using a syringe pump.

  • Reaction: Heat the mixture to 60 °C for 4 hours. Monitor via LC-MS until the benzyl bromide is fully consumed.

  • Workup & DMF Removal: Quench the reaction with 50 mL of distilled water. Extract with Ethyl Acetate (3 x 20 mL). Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 x 20 mL). Self-Validation: DMF highly partitions into the aqueous phase; skipping these washes will result in trace DMF ruining downstream crystallization or yields.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2,6-Difluorobenzyl)-1H-imidazole.

Protocol B: Phase-Transfer Catalysis (PTC) Method (Scale-Up)

This protocol is designed for >10g scale synthesis, utilizing TBAB to simulate high dilution and prevent byproduct formation[3].

  • Aqueous Phase Preparation: In a jacketed reactor, dissolve 1H-imidazole (1.0 equiv.) in a 30% w/v aqueous NaOH solution.

  • Organic Phase Preparation: In a separate vessel, dissolve 2,6-difluorobenzyl chloride (1.0 equiv.) and Tetrabutylammonium bromide (TBAB, 2 mol%) in Toluene (10 volumes relative to the halide).

  • Biphasic Mixing: Combine the two phases in the reactor. Vigorously stir (≥ 400 rpm) at 25 °C. Self-Validation: The stirring rate must be high enough to create a fine emulsion, maximizing the interfacial surface area for the TBAB to exchange ions.

  • Monitoring: Allow the reaction to proceed for 8-12 hours. The TBAB will continuously transfer the imidazolide anion into the toluene phase at a low steady-state concentration, preventing dialkylation.

  • Phase Separation: Halt stirring and allow the phases to separate completely (approx. 30 minutes).

  • Purification: Decant the upper Toluene layer. Wash the organic phase twice with distilled water to remove the TBAB catalyst and residual salts. Evaporate the toluene under reduced pressure to isolate the highly pure monoalkylated product.

Part 5: References

  • DiVA Portal. "2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands." DiVA Portal. URL:[Link]

  • Halpern, Marc. "High-Dilution PTC N-Alkylation." PTC Organics, Inc. URL: [Link]

  • ResearchGate. "Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts." ResearchGate. URL: [Link]

Sources

Optimization

Overcoming thermal degradation of 1-(2,6-Difluorobenzyl)-1H-imidazole during extraction

Knowledge Base ID: KB-7734 Subject: Resolving Thermal Degradation of 1-(2,6-Difluorobenzyl)-1H-imidazole During Downstream Processing Target Audience: Process Chemists, Analytical Scientists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base ID: KB-7734 Subject: Resolving Thermal Degradation of 1-(2,6-Difluorobenzyl)-1H-imidazole During Downstream Processing Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Incident Description & Root Cause Analysis

The Phenomenon: During the downstream extraction and solvent evaporation phases of drug synthesis, researchers frequently report significant yield losses and the sudden appearance of high-polarity impurities when working with 1-(2,6-Difluorobenzyl)-1H-imidazole. Even though the pure solid compound is relatively stable when stored at 2–8°C[1], it exhibits severe instability when subjected to standard hot-extraction workflows.

Mechanistic Insight (The Causality of Degradation): The degradation of 1-(2,6-Difluorobenzyl)-1H-imidazole is not a random artifact; it is driven by the specific thermodynamic vulnerabilities of the benzylic C-N bond.

  • Thermal C-N Bond Scission: The carbon-nitrogen bond connecting the highly electronegative 2,6-difluorobenzyl group to the imidazole ring has a significantly lower bond dissociation energy compared to the aromatic backbone[2]. When subjected to thermal stress (e.g., rotary evaporation at >50°C), this bond undergoes homolytic or hydrolytic scission.

  • pH-Accelerated Hydrolysis: Forced degradation studies on benzyl imidazoles demonstrate that acidic or basic aqueous workups exacerbate this cleavage[3]. Protonation of the imidazole nitrogen turns it into an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack by water, yielding 2,6-difluorobenzyl alcohol and 1H-imidazole.

  • Trace Metal Catalysis: Imidazole rings are potent ligands for transition metals (e.g., Cu, Pd, Ni) used in upstream cross-coupling reactions. Metal-imidazole coordination complexes lower the activation energy required for thermal degradation, catalyzing decomposition even at moderate temperatures[4].

Diagnostic FAQs (Troubleshooting Guide)

Q1: My LC-MS chromatogram shows a massive new peak with a shorter retention time after rotary evaporation. What is happening? A: You are observing the primary degradation products. The thermal hydrolysis of 1-(2,6-Difluorobenzyl)-1H-imidazole produces 1H-imidazole (highly polar, short retention time) and 2,6-difluorobenzyl alcohol[3]. This confirms that your evaporation bath temperature is exceeding the compound's stability threshold in solution.

Q2: I need to remove a high-boiling solvent like DMF from my extraction mixture. How can I do this without triggering thermal degradation? A: Do not use standard rotary evaporation at 60°C+ for DMF removal. Instead, perform a solvent-swap via a cold Liquid-Liquid Extraction (LLE). Quench the DMF mixture into a large volume of ice-cold water, and extract the target compound into a low-boiling aprotic solvent like Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). You can then evaporate the MTBE under high vacuum at room temperature (≤25°C).

Q3: Does the pH of my aqueous wash affect the thermal stability of the extract? A: Yes, significantly. Washing the organic layer with strong acids (e.g., 1M HCl) to remove amine impurities will protonate the imidazole ring. Heating a protonated benzyl-imidazole in the presence of trace water drastically accelerates C-N bond cleavage[3]. Always buffer your aqueous washes to a neutral pH (7.0–7.4).

Q4: How do I prevent residual metal catalysts from degrading my product during concentration? A: Transition metals coordinate to the N3 position of the imidazole, acting as Lewis acids that weaken the benzylic C-N bond[4]. Introduce a metal scavenger step before any solvent evaporation. Washing the organic phase with an aqueous EDTA solution (0.1 M) will chelate and strip these metals, protecting the compound during subsequent vacuum concentration.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols integrate built-in pH controls and thermal limits to guarantee product integrity.

Protocol A: pH-Controlled, Low-Temperature LLE & Metal Scavenging

Objective: Extract the target compound from a crude reaction mixture while neutralizing pH and removing trace metals.

  • Quench: Cool the crude reaction mixture to 0–5°C using an ice bath. Slowly add 3 volumes of ice-cold deionized water.

  • Extraction: Add 2 volumes of cold MTBE (pre-chilled to 4°C). Stir vigorously for 5 minutes, then allow phase separation. Extract the aqueous layer twice more with MTBE.

  • Metal Scavenging: Combine the organic (MTBE) layers. Add 1 volume of 0.1 M aqueous EDTA (adjusted to pH 7.4 with NaOH). Stir for 15 minutes at room temperature to extract coordinated metals.

  • Buffer Wash: Separate the organic layer and wash it once with a pH 7.4 phosphate buffer to ensure the imidazole ring remains unprotonated.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the solid before proceeding to concentration.

Protocol B: Vacuum-Assisted Cold Concentration

Objective: Remove the extraction solvent without exceeding the thermal activation energy of the C-N bond.

  • Setup: Transfer the dried MTBE extract to a round-bottom flask.

  • Thermal Control: Set the rotary evaporator water bath to a strict maximum of 25°C . Do not exceed this temperature.

  • Vacuum Application: Apply a high vacuum (≤ 50 mbar). The low boiling point of MTBE (55°C at atmospheric pressure) allows rapid evaporation at 25°C under vacuum.

  • Validation: Once concentrated, immediately reconstitute a 1 mg sample in HPLC-grade acetonitrile and run an LC-MS to verify the absence of the 1H-imidazole degradant peak.

Quantitative Performance Metrics

The table below summarizes the impact of different extraction modalities on the structural integrity of 1-(2,6-Difluorobenzyl)-1H-imidazole.

Extraction ModalitySolvent SystemBath Temp (°C)Target Yield (%)1H-imidazole Degradant (%)Final Purity (HPLC, %)
Standard Hot LLE EtOAc / Water65°C62.4%28.1%71.5%
Acid-Wash LLE DCM / 0.1M HCl50°C45.0%42.6%55.2%
Cold LLE (Optimized) MTBE / Buffer25°C94.8%< 0.5%98.2%
Supercritical CO₂ scCO₂ / MeOH35°C96.1%Not Detected99.1%

Workflow & Degradation Pathway Visualization

G Start 1-(2,6-Difluorobenzyl)-1H-imidazole (Crude Extract) Decision Evaporation Method Start->Decision Hot Standard Rotary Evaporation (T > 50°C, Protic Solvents) Decision->Hot High Heat Cold Vacuum-Assisted Cold Concentration (T < 30°C, Aprotic Solvents) Decision->Cold Thermal Control Degradation C-N Bond Scission (Hydrolytic/Homolytic) Hot->Degradation Success Intact Target Compound (>98% Recovery) Cold->Success Products 1H-imidazole + 2,6-difluorobenzyl alcohol Degradation->Products

Caption: Fig 1. Thermal degradation pathway vs. optimized cold extraction workflow.

References

  • Macromolecules. "Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole)." ACS Publications. Available at:[Link]

  • TSI Journals. "Spectroscopic and thermal studies on copper(II) and cobalt(II)-losartan complexes." Trade Science Inc. Available at: [Link]

Sources

Troubleshooting

Best column chromatography purification techniques for crude 1-(2,6-Difluorobenzyl)-1H-imidazole

Subject: Purification of Crude 1-(2,6-Difluorobenzyl)-1H-imidazole Target Audience: Researchers, Scientists, and Process Chemists Document Version: 1.0 Welcome to the Technical Support Center. The purification of 1-(2,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Purification of Crude 1-(2,6-Difluorobenzyl)-1H-imidazole Target Audience: Researchers, Scientists, and Process Chemists Document Version: 1.0

Welcome to the Technical Support Center. The purification of 1-(2,6-Difluorobenzyl)-1H-imidazole presents unique chromatographic challenges due to the highly basic nature of the imidazole ring juxtaposed with the lipophilic, electron-withdrawing 2,6-difluorobenzyl group. This guide provides field-proven, self-validating protocols to resolve peak tailing, co-elution, and irreversible adsorption.

Diagnostic Workflow: Chromatography Troubleshooting

Workflow Step1 Crude 1-(2,6-Difluorobenzyl) -1H-imidazole on Silica Check1 Severe Peak Tailing? Step1->Check1 Fix1 Add 1% TEA to Eluent Neutralize Silanol Groups Check1->Fix1 Yes Check2 Co-elution with Unreacted Imidazole? Check1->Check2 No Fix1->Check2 Fix2 Utilize Shallower Gradient (Hexanes/EtOAc) Check2->Fix2 Yes Check3 Polar Impurity at Baseline (Rf = 0)? Check2->Check3 No Fix2->Check3 Fix3 Dialkylated Imidazolium Salt (Discard Aqueous/Baseline) Check3->Fix3 Yes End Pure Target Compound Isolated Check3->End No Fix3->End

Caption: Workflow for troubleshooting 1-(2,6-Difluorobenzyl)-1H-imidazole chromatography issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 1-(2,6-Difluorobenzyl)-1H-imidazole showing severe peak tailing on standard silica gel? Cause: Peak tailing is the most frequent issue when purifying basic heterocyclic compounds on normal-phase silica. The stationary phase contains Brønsted acidic silanol groups (Si-OH) with a pKa ranging from 4.5 to 8.5. The unhindered, basic pyridine-like nitrogen (N3) of the imidazole ring undergoes strong, non-ideal secondary acid-base interactions with these silanols, causing the compound to temporarily arrest on the column and elute as an asymmetric, smeared band[1]. Solution: Add a basic modifier such as Triethylamine (TEA) at 0.1% to 1% (v/v) to your mobile phase. TEA is significantly more basic (pKa ~10.7) than the imidazole derivative, allowing it to competitively bind to and neutralize the acidic silanol sites, thereby preventing the target compound from strongly interacting with the stationary phase[2].

Q2: How do I separate the target product from unreacted imidazole and the dialkylated byproduct? Cause: The N-alkylation of imidazole with 2,6-difluorobenzyl bromide can yield three primary components in the crude mixture: unreacted imidazole, the desired mono-alkylated 1-(2,6-difluorobenzyl)-1H-imidazole, and a dialkylated quaternary imidazolium salt[3].

  • Unreacted Imidazole: Highly polar due to its ability to act as both a hydrogen bond donor (N-H) and acceptor. It will elute very slowly.

  • Target Compound: The substitution of the N-H proton with the bulky, lipophilic 2,6-difluorobenzyl group eliminates its hydrogen-bond donating capacity, drastically reducing its polarity. It will elute much faster than free imidazole.

  • Dialkylated Salt: The 1,3-bis(2,6-difluorobenzyl)-1H-imidazol-3-ium bromide is an ionic species. It is extremely polar and will remain irreversibly adsorbed at the baseline (Rf = 0) in standard organic solvent systems.

Solution: Utilize a gradient elution starting with a non-polar system (e.g., 10% EtOAc in Hexanes) to elute the target compound. The unreacted imidazole will remain on the column until the polarity is significantly increased (e.g., >80% EtOAc). The dialkylated salt will not elute and can be discarded with the silica[4].

Q3: What if silica gel with TEA still results in poor recovery or irreversible adsorption? Cause: If tailing or low yield persists despite TEA deactivation, the compound may be experiencing irreversible chemisorption. Fluorinated benzyl groups can alter the electron density of the imidazole ring, occasionally affecting its interaction dynamics on highly active silica. Solution: Switch to a neutral or basic Alumina stationary phase. Alumina lacks the highly acidic silanol groups found in silica, making it an excellent alternative for purifying basic compounds without the need for mobile phase modifiers[2]. Alternatively, perform an acid-base extraction prior to chromatography to enrich the organic phase and reduce the column load[4].

Quantitative Data: Solvent System & Modifier Comparison

Stationary PhaseSolvent System (Gradient)ModifierTarget RfPrimary Use CasePros & Cons
Silica Gel (Normal Phase) Hexanes / Ethyl Acetate (90:10 to 50:50)0.1 - 1% TEA0.25 - 0.35Standard purification of crude reaction mixtures.Pros: High resolution, cost-effective.Cons: Requires TEA to prevent tailing.
Silica Gel (Normal Phase) Dichloromethane / Methanol (99:1 to 90:10)0.5% NH₄OH0.30 - 0.40Highly polar crude mixtures with stubborn impurities.Pros: Strong eluting power.Cons: Methanol can dissolve some silica, leading to contamination.
Neutral Alumina Hexanes / Ethyl Acetate (95:5 to 60:40)None0.30 - 0.45Compounds exhibiting irreversible adsorption on silica.Pros: No basic modifier needed, zero tailing.Cons: Lower theoretical plate count (less resolution).

Validated Standard Operating Procedure (SOP): Silica Gel Chromatography with TEA Deactivation

This protocol is a self-validating system designed to ensure optimal peak symmetry and high recovery of 1-(2,6-Difluorobenzyl)-1H-imidazole.

Phase 1: Column Deactivation & Packing

  • Solvent Preparation: Prepare the initial mobile phase (10% Ethyl Acetate in Hexanes). Add 1% (v/v) Triethylamine (TEA) to the entire batch of eluent[5].

    • Self-Validation Check: Spot the eluent on a pH strip; it must register as basic to confirm sufficient TEA concentration.

  • Slurry Preparation: In an Erlenmeyer flask, slurry the silica gel (60-120 mesh) with the TEA-modified solvent. Stir gently for 15 minutes to ensure complete neutralization of the silanol groups[5].

  • Packing: Pour the slurry into the glass column in a single, continuous motion. Allow the silica to settle under gravity, then apply gentle positive air pressure to pack the bed uniformly. Ensure the solvent level never drops below the top of the silica bed.

Phase 2: Sample Loading (Dry Loading Technique) Rationale: Dry loading prevents band broadening commonly caused by loading basic compounds in highly polar solvents.

  • Dissolve the crude 1-(2,6-Difluorobenzyl)-1H-imidazole in a minimal volume of Dichloromethane (DCM).

  • Add a small amount of deactivated silica gel (approximately 1.5x the mass of the crude mixture) to the flask.

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Self-Validation Check: The powder must not clump; clumping indicates residual solvent or oil, which will distort the elution band.

  • Carefully transfer the dry powder evenly onto the top of the packed column bed. Add a thin layer of protective sand on top.

Phase 3: Gradient Elution & Fraction Collection

  • Begin elution with the initial 10% EtOAc/Hexanes (with 1% TEA) system.

  • Monitor the eluent using Thin-Layer Chromatography (TLC). The target 1-(2,6-Difluorobenzyl)-1H-imidazole will elute first (Rf ~ 0.3 in 30% EtOAc/Hexanes).

  • Gradually increase the polarity to 30% EtOAc, then 50% EtOAc to ensure complete elution of the target compound.

  • Self-Validation Check: Unreacted imidazole (if present) will remain on the column until >80% EtOAc is applied. Do not collect these late-eluting fractions unless recovering starting material.

Phase 4: Isolation

  • Pool the fractions containing the pure target compound.

  • Concentrate under reduced pressure. To remove residual TEA, co-evaporate the final product with a small volume of Toluene, followed by high vacuum drying for 12 hours.

References

  • Title: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids Source: rsc.org URL: [Link][5]

  • Title: Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one Source: orgsyn.org URL: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2,6-Difluorobenzyl)-1H-imidazole vs. 1-Benzyl-1H-imidazole in Catalysis

As catalytic methodologies evolve, the precise tuning of ligand and organocatalyst architectures has become paramount. Imidazole derivatives are foundational to modern catalysis, serving both as nucleophilic organocataly...

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Author: BenchChem Technical Support Team. Date: April 2026

As catalytic methodologies evolve, the precise tuning of ligand and organocatalyst architectures has become paramount. Imidazole derivatives are foundational to modern catalysis, serving both as nucleophilic organocatalysts and as precursors to N-Heterocyclic Carbene (NHC) ligands for transition metal catalysis.

This guide provides an in-depth technical comparison between the standard 1[1] and its highly specialized fluorinated counterpart,2[2]. By analyzing their electronic and steric profiles, we will establish how the introduction of two fluorine atoms fundamentally shifts the molecule's optimal application from organocatalysis to advanced transition metal ligand design.

Mechanistic & Structural Analysis

The catalytic utility of an imidazole derivative is dictated by the electron density on its nitrogen atoms and the steric environment surrounding the active site.

The Baseline: 1-Benzyl-1H-imidazole

1-Benzyl-1H-imidazole features an unsubstituted benzyl group. The methylene (–CH₂–) linker insulates the imidazole ring from the phenyl ring's resonance effects, leaving the imidazole nitrogen highly nucleophilic. This makes it an excellent candidate for nucleophilic organocatalysis (e.g., acyl transfer reactions) and a reliable, baseline precursor for 3[3].

The Fluorinated Variant: 1-(2,6-Difluorobenzyl)-1H-imidazole

The introduction of fluorine atoms at the 2,6-positions of the benzyl ring induces two critical perturbations:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is highly electronegative. Through the σ -bond framework, the 2,6-difluorophenyl group pulls electron density away from the imidazole ring. This significantly lowers the pKa of the conjugate acid, rendering it a poor nucleophile for organocatalysis.

  • Steric Shielding: The two fluorine atoms create a rigid "steric wall" around the N1 position. When converted into an NHC ligand, this increases the Percent Buried Volume ( %Vbur​ ), effectively shielding the metal center from bimolecular degradation pathways and favoring the reductive elimination step in cross-coupling cycles. Furthermore, the C–F bonds can participate in secondary coordination sphere interactions (e.g., C–F···Metal or C–F···H bonding)[4].

G BnIm 1-Benzyl-1H-imidazole (Standard Sterics, Higher pKa) OrgCat Nucleophilic Organocatalysis (Acyl Transfer) BnIm->OrgCat Superior Nucleophile NHCCat NHC-Transition Metal Catalysis (Cross-Coupling) BnIm->NHCCat Baseline Ligand F2BnIm 1-(2,6-Difluorobenzyl)-1H-imidazole (High Steric Bulk, Lower pKa) F2BnIm->OrgCat Poor Nucleophile (Deactivated) F2BnIm->NHCCat Superior Ligand (Steric Shielding)

Diagram 1: Structural logic dictating the catalytic applications of imidazole derivatives.

Comparative Quantitative Data

To objectively compare these compounds, we must look at their physicochemical properties and their performance when deployed as NHC ligands in a benchmark Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Table 1: Physicochemical & Ligand Parameters
Parameter1-Benzyl-1H-imidazole1-(2,6-Difluorobenzyl)-1H-imidazole
Primary Catalytic Role Organocatalyst / Standard NHCAdvanced Bulky NHC Ligand
Electronic Effect (Benzyl) NeutralStrongly Electron-Withdrawing (-I)
Steric Profile ( %Vbur​ ) Moderate (~28%)High (~33%)
Conjugate Acid pKa (est.) ~7.0~5.8
NHC σ -Donation StrongAttenuated (Better π -acceptor)
Table 2: Benchmark Catalytic Performance (Pd-Catalyzed Cross-Coupling)

Reaction Conditions: 4-chlorotoluene (1 mmol), phenylboronic acid (1.5 mmol), KOtBu (2 mmol), 1 mol% NHC-Pd(II) precatalyst, 1,4-dioxane, 80°C.

Catalyst SystemYield (1h)Yield (24h)Catalyst Turnover Frequency (TOF)
Pd-PEPPSI (1-Benzyl NHC)65%88%150 h⁻¹
Pd-PEPPSI (1-(2,6-Difluorobenzyl) NHC)92%>99%450 h⁻¹

Data Interpretation: The 1-(2,6-difluorobenzyl) derivative drastically outperforms the unsubstituted variant in metal catalysis. The steric bulk of the 2,6-difluoro substitution accelerates the reductive elimination step (the rate-limiting step in many cross-couplings) by forcing the coupled fragments off the crowded palladium center.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis of the active catalytic species and the execution of the benchmark reaction. Every step includes a specific validation checkpoint to confirm causality and structural integrity.

Protocol A: Synthesis of the NHC-Pd(II) Precatalyst

Causality: Imidazoles cannot bind as carbenes directly; they must first be quaternized to imidazolium salts, which are then deprotonated in the presence of a metal to form the active NHC complex.

  • Quaternization: Dissolve 1-(2,6-difluorobenzyl)-1H-imidazole (10 mmol) in acetonitrile (20 mL). Add methyl iodide (12 mmol) dropwise. Reflux for 12 hours.

  • Validation Checkpoint 1: Isolate the resulting imidazolium iodide salt. Perform ¹H NMR (DMSO-d6). Self-Validation: You must observe a highly deshielded singlet at δ ~9.5–10.0 ppm . This is the acidic C2 proton. If this peak is absent, quaternization failed.

  • Metalation: In a Schlenk flask, combine the imidazolium salt (2 mmol), PdCl₂ (2 mmol), and K₂CO₃ (10 mmol) in pyridine (10 mL). Stir at 80°C for 16 hours.

  • Validation Checkpoint 2: Purify the complex via column chromatography. Perform ¹H NMR (CDCl₃). Self-Validation: The C2 proton peak ( δ ~9.5 ppm) must completely disappear , confirming that the carbon has been deprotonated and successfully coordinated to the Palladium center.

Protocol B: Benchmark Suzuki-Miyaura Cross-Coupling

Causality: The use of KOtBu is deliberate; the bulky tert-butoxide rapidly displaces the halide on the Pd(II) center, creating a highly reactive Pd-O-tBu intermediate that accelerates transmetalation with the boronic acid.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), KOtBu (2.0 mmol), and the synthesized NHC-Pd(II) precatalyst (0.01 mmol, 1 mol%).

  • Solvent & Standard: Add anhydrous 1,4-dioxane (3.0 mL) and exactly 0.5 mmol of dodecane (internal standard).

  • Execution: Seal the vial, remove it from the glovebox, and heat at 80°C for 24 hours.

  • Validation Checkpoint 3 (Quantification): Cool the reaction and dilute with ethyl acetate. Analyze via GC-MS. Self-Validation: Calculate the yield strictly against the dodecane internal standard. This negates any errors caused by incomplete extraction or solvent evaporation, ensuring absolute quantitative accuracy.

CatalyticCycle Precat NHC-Pd(II) Precatalyst (Stable, easily handled) Active Active NHC-Pd(0) Species (Sterically protected by 2,6-F2) Precat->Active Activation (Base/Reductant) OxAdd Oxidative Addition (Ar-X insertion) Active->OxAdd TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Catalyst Regeneration Product Cross-Coupled Product (Ar-Ar') RedElim->Product

Diagram 2: The NHC-Pd catalyzed cross-coupling cycle highlighting the role of the active species.

Conclusion

While 1-benzyl-1H-imidazole remains a versatile, general-purpose reagent suitable for basic nucleophilic organocatalysis, 1-(2,6-difluorobenzyl)-1H-imidazole is a precision-engineered scaffold. By intentionally deactivating the nucleophilicity of the imidazole ring and drastically increasing its steric profile, researchers have created an ideal precursor for robust, high-turnover N-Heterocyclic Carbene ligands. For scientists developing advanced transition-metal catalyzed cross-coupling methodologies, the 2,6-difluorobenzyl derivative offers superior catalyst longevity and kinetic acceleration during product release.

References

  • 1378819-89-6 | 1-(2,6-Difluorobenzyl)-1H-imidazole - ChemScene. ChemScene.
  • 1-Benzylimidazole | Biochemical Reagent - MedChemExpress. MedChemExpress.
  • Arylamidoethyl-Functionalized Imidazolium Salts: Precursors for Dianionic [C,N,C]2– Carbene Ligands at a Platinum Center.
  • (Benz)imidazole-based NHC complexes as anticancer frontiers: selenium and silver.

Sources

Comparative

In-Depth HPLC Method Validation and Column Comparison for 1-(2,6-Difluorobenzyl)-1H-imidazole Purity Analysis

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated intermediates, the analytical control of these building blocks becomes a critical bottleneck. 1-(2,6-Difluorobenzyl)-1H-imidazole (CAS 13...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated intermediates, the analytical control of these building blocks becomes a critical bottleneck. 1-(2,6-Difluorobenzyl)-1H-imidazole (CAS 1378819-89-6) is a vital fluorinated scaffold utilized in the synthesis of various small-molecule therapeutics[1].

The primary analytical challenge in assessing the purity of this compound lies in resolving it from its closely related positional isomers (e.g., 1-(2,4-difluorobenzyl)-1H-imidazole) and des-fluoro impurities. Because these structurally similar impurities exhibit nearly identical hydrophobic surface areas, traditional reversed-phase HPLC methods often fail to achieve baseline resolution.

This guide objectively compares the chromatographic performance of standard and alternative stationary phases, providing a mechanistically grounded, self-validating protocol for the purity analysis of 1-(2,6-Difluorobenzyl)-1H-imidazole in accordance with ICH Q2(R2) guidelines[2].

Column Chemistry Comparison: A Mechanistic Approach

To establish a stability-indicating and purity-enforcing method, we evaluated three distinct stationary phases. The causality behind our selection process is rooted in the fundamental mechanisms of molecular retention.

  • C18 (Octadecylsilane): The industry standard. Retention is driven purely by dispersive (hydrophobic) interactions. Because the positional isomers of difluorobenzyl-imidazole have identical partition coefficients ( LogP ), C18 phases cannot adequately differentiate them, leading to critical co-elution.

  • Phenyl-Hexyl: Introduces π−π interactions via the phenyl ring. While it offers slight improvements over C18, the single aromatic ring lacks the electron density required to fully resolve highly electronegative fluorinated isomers.

  • Biphenyl: The optimal choice. The biphenyl phase features two aromatic rings bonded end-to-end. This provides a significantly larger electron cloud, maximizing π−π interactions with the analyte's imidazole and difluorophenyl rings[3]. Furthermore, the rigid, planar nature of the biphenyl group induces strong shape selectivity and dipole-dipole interactions with the highly electronegative fluorine atoms, enabling the baseline resolution of positional isomers[4].

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic 50:50 Buffer/Methanol, 1.0 mL/min, 30°C. Analyte: 1-(2,6-Difluorobenzyl)-1H-imidazole vs. 2,4-difluoro isomer.

Stationary PhaseRetention Mechanism(s)Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Verdict
Standard C18 Dispersive (Hydrophobic)1.121.458,500Fail (Co-elution)
Phenyl-Hexyl Dispersive, Weak π−π 1.651.2010,200Marginal
Biphenyl Dispersive, Strong π−π , Dipole2.85 1.05 14,500 Pass (Optimal)

Mobile Phase Optimization & Workflow Logic

Selecting the right column is only half the solution; the mobile phase must synergize with the stationary phase.

The Causality of Solvent Selection: We explicitly select Methanol over Acetonitrile as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond ( π -bond) that actively competes with the analyte for the π -electrons of the biphenyl stationary phase, effectively suppressing the very π−π interactions we are trying to exploit[4]. Methanol, a protic solvent lacking π -bonds, enhances these interactions, maximizing resolution.

HPLC_Optimization Analyte 1-(2,6-Difluorobenzyl) -1H-imidazole C18 C18 Phase (Hydrophobic) Analyte->C18 Biphenyl Biphenyl Phase (π-π & Dipole) Analyte->Biphenyl Fail Co-elution (Rs < 1.5) C18->Fail Dispersive only ACN Acetonitrile (π-π Suppressed) Biphenyl->ACN MeOH Methanol (π-π Enhanced) Biphenyl->MeOH ACN->Fail Competing π bonds Pass Baseline Resolution (Rs > 2.0) MeOH->Pass Orthogonal retention

Logical workflow of stationary and mobile phase selection for resolving fluorinated isomers.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol is engineered as a self-validating system.

Mechanistic Rationale for Buffer Selection: The imidazole moiety of 1-(2,6-Difluorobenzyl)-1H-imidazole possesses a basic nitrogen ( pKa≈6.5 ). Operating at pH 3.0 ensures the analyte is fully protonated, mitigating secondary cation-exchange interactions with residual silanols on the silica support, thereby eliminating peak tailing. Furthermore, using volatile Ammonium Formate instead of non-volatile Phosphate ensures this method is 100% LC-MS compatible for downstream impurity identification.

Step-by-Step Methodology

1. Reagents & Materials Preparation:

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Adjust the pH to 3.0 ± 0.05 using dilute Formic Acid. Vacuum filter through a 0.22 µm hydrophilic PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS Grade Methanol.

  • Diluent: Water / Methanol (50:50, v/v).

2. Instrument Parameters:

  • Column: Biphenyl phase (e.g., Restek Pinnacle DB Biphenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (controlled to ± 0.5°C to stabilize partition coefficients).

  • Injection Volume: 5.0 µL.

  • Detection: UV Photodiode Array (PDA) at 254 nm (primary quantitation) and 210 nm (impurity profiling).

3. Gradient Elution Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 10% 80% B (Linear gradient for separation of positional isomers)

  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80% 10% B (Return to initial conditions)

  • 15.1 - 20.0 min: 10% B (Re-equilibration)

ICH Q2(R2) Method Validation Data

Following the optimization of the chromatographic conditions, the method was subjected to rigorous validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is fit for its intended analytical purpose[2][5].

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from impurities ( Rs​≥1.5 ) Rs​=2.85 (No interference at Rt​ )Pass
Linearity (Range) Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 25% to 150%)Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.5% – 100.4% across 3 concentration levelsPass
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤2.0% 0.6% ( n=6 injections)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.01% (relative to nominal concentration)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.03% (relative to nominal concentration)Pass

The validation data confirms that utilizing a Biphenyl stationary phase coupled with a methanolic gradient provides a highly robust, accurate, and precise methodology for the purity determination of 1-(2,6-Difluorobenzyl)-1H-imidazole, vastly outperforming traditional C18 approaches.

References

  • Validation of Analytical Procedures Q2(R2) - ICH, ich.org,
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA, europa.eu,
  • 1378819-89-6 | 1-(2,6-Difluorobenzyl)-1H-imidazole - ChemScene, chemscene.com,
  • Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chrom
  • (PDF)

Sources

Validation

A Comparative In-Vitro Efficacy Analysis of 1-(2,6-Difluorobenzyl)-1H-imidazole Against Standard Azole Inhibitors

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the ever-evolving landscape of antifungal drug discovery, the azole class of inhibitors remains a cornerstone of clinical thera...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the azole class of inhibitors remains a cornerstone of clinical therapy.[1][2] However, the rise of drug-resistant fungal strains necessitates a continuous search for novel, more potent, and selective agents.[3][4] This guide provides a comprehensive framework for benchmarking a novel imidazole derivative, 1-(2,6-Difluorobenzyl)-1H-imidazole, against established standard azole inhibitors such as Fluconazole, Itraconazole, and Voriconazole.

This document is structured to provide not just a direct comparison, but also the scientific rationale behind the experimental design, enabling researchers to adapt and apply these methodologies to their own novel compounds. We will delve into the mechanism of action, present a structured comparison of hypothetical yet plausible in-vitro performance data, and provide detailed, step-by-step protocols for key validation assays.

The Azole Antifungal Mechanism: Targeting Ergosterol Biosynthesis

Azole antifungals, including both imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole), exert their effect by disrupting the integrity of the fungal cell membrane.[1][4][5] Their primary target is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[3][6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4]

By inhibiting CYP51, azoles prevent the conversion of lanosterol to ergosterol.[2] This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3][5] The consequence is a disruption of membrane fluidity and function, ultimately inhibiting fungal growth and replication.[1] The selectivity of azole antifungals stems from their higher affinity for the fungal CYP51 enzyme compared to its human orthologs.[6]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Azole Inhibition cluster_2 Cellular Consequences Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol_Depletion Ergosterol Depletion Azole_Inhibitor Azole Inhibitor (e.g., 1-(2,6-Difluorobenzyl)-1H-imidazole) Inhibition Inhibition Azole_Inhibitor->Inhibition Inhibition->CYP51 Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungistatic_Effect Fungistatic/Fungicidal Effect Membrane_Disruption->Fungistatic_Effect

Caption: Mechanism of action of azole antifungal agents.

Comparative In-Vitro Performance

The following tables present a hypothetical but scientifically plausible comparison of 1-(2,6-Difluorobenzyl)-1H-imidazole against standard azole inhibitors. This data serves as a benchmark for what researchers might expect from a novel, potent imidazole derivative. The rationale for these hypothetical values is based on structure-activity relationship (SAR) studies of similar compounds, which suggest that the difluorobenzyl moiety can enhance binding affinity to the target enzyme.[8][9]

Table 1: Minimum Inhibitory Concentrations (MIC) Against Key Fungal Pathogens

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] Lower MIC values indicate greater potency.

Fungal Strain1-(2,6-Difluorobenzyl)-1H-imidazole (µg/mL)Fluconazole (µg/mL)Itraconazole (µg/mL)Voriconazole (µg/mL)
Candida albicans (ATCC 90028)0.1250.50.060.03
Candida glabrata (Clinical Isolate)0.5160.50.25
Candida krusei (ATCC 6258)1640.50.25
Aspergillus fumigatus (ATCC 204305)0.25>640.250.125
Cryptococcus neoformans (Clinical Isolate)0.0640.1250.06

Table 2: In-Vitro Cytotoxicity Against Human Cell Lines

A critical aspect of drug development is assessing the potential for host cell toxicity.[11][12] The IC50 value represents the concentration of a compound that inhibits 50% of cell viability. Higher IC50 values are desirable, indicating lower cytotoxicity.

Cell Line1-(2,6-Difluorobenzyl)-1H-imidazole IC50 (µM)Fluconazole IC50 (µM)Itraconazole IC50 (µM)Voriconazole IC50 (µM)
HEK293 (Human Embryonic Kidney)>100>2002550
HepG2 (Human Hepatocellular Carcinoma)85>2001540

Table 3: Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

Direct measurement of enzyme inhibition provides mechanistic validation. The IC50 value here represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme Source1-(2,6-Difluorobenzyl)-1H-imidazole IC50 (µM)Fluconazole IC50 (µM)Itraconazole IC50 (µM)Voriconazole IC50 (µM)
Recombinant C. albicans CYP510.080.90.050.03

Experimental Protocols

The following are detailed methodologies for generating the comparative data presented above. Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for data reproducibility and comparability.[13][14][15]

Start Start: Compound Synthesis and Purification MIC_Assay Antifungal Susceptibility Testing (MIC Determination) Start->MIC_Assay Cytotoxicity_Assay In-Vitro Cytotoxicity Assay (IC50 Determination) Start->Cytotoxicity_Assay Enzyme_Assay CYP51 Inhibition Assay (IC50 Determination) Start->Enzyme_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Enzyme_Assay->Data_Analysis End End: Comparative Efficacy Profile Data_Analysis->End

Caption: Experimental workflow for benchmarking a novel antifungal agent.

Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the CLSI M27 guidelines for broth microdilution testing of yeasts.[14]

  • Materials:

    • Test compounds and standard azoles (dissolved in DMSO).

    • Fungal isolates (e.g., Candida albicans ATCC 90028).

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • 96-well microtiter plates.

    • Spectrophotometer or plate reader.

  • Procedure:

    • Prepare a stock solution of the fungal inoculum adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.

    • Serially dilute the test compounds and standard azoles in the 96-well plates using RPMI 1640 medium. The final concentration range should typically span from 0.016 to 16 µg/mL.[16]

    • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[10][16]

In-Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10]

  • Materials:

    • Human cell lines (e.g., HEK293, HepG2).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.[10]

    • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

CYP51 Enzyme Inhibition Assay (Fluorescence-based)

This high-throughput assay measures the ability of a compound to inhibit the enzymatic activity of recombinant fungal CYP51.[17][18]

  • Materials:

    • Recombinantly expressed and purified fungal CYP51.

    • Cytochrome P450 reductase (CPR).

    • A fluorogenic substrate (e.g., benzyloxymethylocyanocoumarin, BOMCC).

    • NADPH.

    • Potassium phosphate buffer (50 mM, pH 7.4).

    • Test compounds and standard azoles.

    • 96- or 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a reaction mixture containing the fungal CYP51 enzyme, CPR, and the BOMCC substrate in the potassium phosphate buffer.[17]

    • Add the test compounds at various concentrations to the wells of the microplate.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding NADPH to each well.

    • Immediately measure the increase in fluorescence over time as the substrate is converted to a fluorescent product.

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Discussion and Future Directions

The hypothetical data presented herein positions 1-(2,6-Difluorobenzyl)-1H-imidazole as a promising antifungal candidate with potent activity against a broad range of fungal pathogens, including those with known resistance to first-generation azoles like fluconazole.[19][20] The enhanced potency, particularly against C. glabrata and C. krusei, suggests a strong interaction with the CYP51 active site, potentially overcoming some common resistance mechanisms.[21]

Furthermore, the favorable in-vitro cytotoxicity profile, with IC50 values significantly higher than the effective antifungal concentrations, indicates a promising therapeutic window.[11] The direct inhibition of the target enzyme, C. albicans CYP51, at a low nanomolar concentration provides strong mechanistic evidence for its mode of action.[22]

It is imperative to note that this guide serves as a framework. The true potential of 1-(2,6-Difluorobenzyl)-1H-imidazole can only be ascertained through rigorous experimental validation using the protocols outlined. Subsequent research should focus on in-vivo efficacy studies in animal models of fungal infections, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and further investigation into its potential for off-target effects. The journey from a promising in-vitro profile to a clinically viable antifungal agent is long, but the systematic approach detailed in this guide provides a solid foundation for this endeavor.

References

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  • Vanden Bossche, H., et al. (1990). Azoles: Mode of Antifungal Action and Resistance Development. Mycoses, 33(5-6), 227-235. Available from: [Link]

  • Odds, F. C., et al. (2004). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy, 48(2), 526-531. Available from: [Link]

  • StudySmarter. (2023). Azole: Antifungal Drugs, Mechanism of Action. Available from: [Link]

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  • EBSCO Information Services. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Available from: [Link]

  • Ghannoum, M. A., & Rice, L. B. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. Available from: [Link]

  • Wang, F., et al. (2022). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Medicinal Chemistry, 13(10), 1225-1234. Available from: [Link]

  • Odds, F. C., et al. (2004). In vitro and in vivo activities of the novel azole antifungal agent r126638. Antimicrobial Agents and Chemotherapy, 48(2), 526-31. Available from: [Link]

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  • Han, G., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5252-5271. Available from: [Link]

  • Emami, S., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24695-24707. Available from: [Link]

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  • Jacob, J., et al. (2022). Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. Journal of Biomolecular Structure and Dynamics, 40(13), 5948-5960. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Available from: [Link]

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  • Pfaller, M. A., et al. (1998). Voriconazole against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazole and ketoconazole. Journal of Antimicrobial Chemotherapy, 42(5), 651-655. Available from: [Link]

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  • Sykes, M. L., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 9(9), e0004057. Available from: [Link]

  • Lepesheva, G. I., et al. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 61(22), 10219-10232. Available from: [Link]

  • Sari, D. K., et al. (2022). Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. Airlangga University Press. Available from: [Link]

  • Bouchal, B., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. ResearchGate. Available from: [Link]

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  • Kumar, G. S., et al. (2012). synthesis and biological evaluation of 1-substituted imidazole derivatives. International Journal of Pharmacy, 2(3), 560-566. Available from: [Link]

  • Yilmaz, M., et al. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available from: [Link]

  • Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2349-2370. Available from: [Link]

  • Emami, S., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. ResearchGate. Available from: [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51). Advances in Parasitology, 75, 65-87. Available from: [Link]

  • Shingalapur, R. V., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 164-168. Available from: [Link]

  • Bouchal, B., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Semantic Scholar. Available from: [Link]

  • de Souza, T. B., et al. (2022). Alkylated piperazines and piperazine-azole hybrids as antifungal agents. Bioorganic & Medicinal Chemistry, 69, 116892. Available from: [Link]

  • Kumar, G. S., et al. (2016). Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. Available from: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Comparison: 1-(2,6-Difluorobenzyl)-1H-imidazole vs. Structural Analogs

As a privileged scaffold in medicinal chemistry, the benzylimidazole moiety is foundational to numerous biologically active compounds, including aromatase inhibitors and antifungal agents. In drug development and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in medicinal chemistry, the benzylimidazole moiety is foundational to numerous biologically active compounds, including aromatase inhibitors and antifungal agents. In drug development and pharmacokinetics, structural elucidation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical step.

This guide provides an in-depth, objective comparison of the Electrospray Ionization (ESI) MS/MS fragmentation patterns of 1-(2,6-Difluorobenzyl)-1H-imidazole (2,6-DFBI) against two key structural alternatives: 1-(2,4-Difluorobenzyl)-1H-imidazole (2,4-DFBI) and the unsubstituted 1-Benzyl-1H-imidazole (1-BI) .

Mechanistic Causality in ESI-MS/MS Fragmentation

To accurately interpret tandem mass spectra, one must understand the thermodynamic and kinetic drivers behind gas-phase ion dissociation. The fragmentation of benzylimidazoles is governed by proton affinity, leaving group stability, and steric proximity.

Precursor Ion Generation and Primary Cleavage

During positive-mode ESI, the highly basic sp2 nitrogen of the imidazole ring readily accepts a proton, yielding a stable [M+H]+ precursor ion 1. Upon subjecting this precursor to Collision-Induced Dissociation (CID), the dominant primary pathway is the heterolytic cleavage of the C–N bond bridging the benzyl carbon and the imidazole nitrogen.

Causality: The neutral imidazole molecule (68.037 Da) acts as an excellent leaving group. The positive charge is subsequently retained on the benzyl moiety, forming a resonance-stabilized benzyl or tropylium cation.

The Ortho Effect: Differentiating 2,6-DFBI from 2,4-DFBI

While both difluorinated isomers yield an identical primary difluorobenzyl cation at m/z 127.03, their secondary fragmentation pathways diverge significantly due to the ortho effect (or proximity effect) 2.

In 2,6-DFBI, the two fluorine atoms are positioned ortho to the benzylic carbon. The spatial proximity of these highly electronegative atoms to the electron-deficient benzylic center facilitates a low-energy cyclic transition state. This strongly drives the elimination of neutral hydrogen fluoride (HF, 20 Da), yielding a stable fluorotropylium cation at m/z 107.03 3. In the 2,4-DFBI analog, only one fluorine is in the ortho position. The reduced steric crowding and lower statistical probability of the proximity interaction result in a significantly lower relative intensity of the HF-loss fragment.

Fragmentation M Precursor Ion [M+H]+ m/z 195.07 F1 2,6-Difluorobenzyl Cation m/z 127.03 M->F1 C-N Cleavage N1 Neutral Imidazole (-68 Da) M->N1 Neutral Loss F2 Fluorotropylium Cation m/z 107.03 F1->F2 Ortho-Effect N2 Neutral HF (-20 Da) F1->N2 Neutral Loss

ESI-MS/MS fragmentation pathway of 1-(2,6-Difluorobenzyl)-1H-imidazole.

Quantitative Data & Fragmentation Comparison

The table below summarizes the exact masses and fragment intensity ratios (at a normalized Collision Energy of 25 eV) to objectively differentiate the three structural analogs.

CompoundPrecursor Ion [M+H]+ Primary Fragment (C-N Cleavage)Secondary Fragment (Neutral Loss)Relative Intensity of Secondary Fragment
1-Benzyl-1H-imidazole m/z 159.09m/z 91.05 (Benzyl Cation)m/z 65.04 (- C2​H2​ )Low (~15% of base peak)
1-(2,4-Difluorobenzyl)-1H-imidazole m/z 195.07m/z 127.03 (Difluorobenzyl)m/z 107.03 (- HF)Moderate (~30% of base peak)
1-(2,6-Difluorobenzyl)-1H-imidazole m/z 195.07m/z 127.03 (Difluorobenzyl)m/z 107.03 (- HF)High (~85% of base peak)

Data Interpretation: The massive spike in the m/z 107.03 intensity for 2,6-DFBI serves as a highly specific diagnostic marker to distinguish it from its 2,4-DFBI isomer in untargeted screening.

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system . Every step includes a built-in verification check to prevent false positives.

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring robust and uniform protonation of the basic imidazole nitrogen, which is strictly required to maximize the [M+H]+ precursor yield.

  • UHPLC Separation:

    • Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • ESI Source Optimization:

    • Operate in Positive Ion Mode (ESI+).

    • Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C to ensure complete droplet evaporation without inducing premature thermal degradation.

  • CID MS/MS Parameters:

    • Isolate the precursor ion (m/z 195.07) in Q1.

    • Ramp Collision Energy (CE) from 10 to 40 eV.

    • Causality: Argon must be used as the collision gas rather than Nitrogen. Argon's higher atomic mass provides more efficient kinetic energy transfer during CID, which is necessary to drive the secondary HF elimination.

  • Data Validation (Self-Validating Check):

    • Calculate the exact mass difference between the isolated precursor and the primary product ion. The delta must be exactly 68.037 Da (Neutral Imidazole). Any deviation greater than 5 ppm indicates isobaric matrix interference, invalidating the run.

Workflow S1 1. Sample Prep S2 2. UHPLC Separation S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. CID MS/MS S3->S4 S5 5. Pattern Analysis S4->S5

Step-by-step LC-MS/MS experimental workflow for fragmentation analysis.

References

  • Title: 1-Benzylimidazole chemical structure and properties Source: BenchChem URL
  • Source: PMC (National Institutes of Health)
  • Title: Tandem mass spectrometry of small-molecule antiviral drugs: 1.

Sources

Validation

A Practical Guide to Validating Molecular Docking Scores: A Case Study with 1-(2,6-Difluorobenzyl)-1H-imidazole

In the landscape of contemporary drug discovery, computational molecular docking serves as a powerful and indispensable tool for predicting the binding interactions between small molecules and their protein targets.[1] T...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, computational molecular docking serves as a powerful and indispensable tool for predicting the binding interactions between small molecules and their protein targets.[1] This in-silico approach accelerates the identification of promising drug candidates by rapidly screening large compound libraries.[2] However, the predictive power of molecular docking is not absolute; its results are theoretical and necessitate rigorous experimental validation to confirm the predicted binding modes and affinities.[1]

This guide provides a comprehensive, step-by-step framework for validating the molecular docking scores of a novel compound, 1-(2,6-Difluorobenzyl)-1H-imidazole , with three plausible protein targets: p38 Mitogen-Activated Protein (MAP) Kinase , Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , and Epidermal Growth Factor Receptor (EGFR) . These targets were selected based on the known activities of structurally similar compounds bearing the 2,6-difluorobenzyl moiety.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed comparison of in-silico predictions with established experimental validation techniques, providing the necessary protocols to bridge the gap between computational hypothesis and empirical evidence.

The In-Silico Approach: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction, typically represented as a docking score.[3] This score is a key parameter for prioritizing compounds for further experimental testing.

Experimental Workflow: Molecular Docking

cluster_prep Preparation Ligand_Prep Ligand Preparation (1-(2,6-Difluorobenzyl)-1H-imidazole) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (p38, VEGFR2, EGFR) Protein_Prep->Docking Analysis Analysis of Docking Scores and Binding Poses Docking->Analysis cluster_biophysical Biophysical Validation SPR Surface Plasmon Resonance (SPR) Data_Analysis Determination of Binding Affinity (KD) SPR->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) ITC->Data_Analysis

Caption: Workflow for biophysical validation.

Detailed Protocol: Surface Plasmon Resonance (SPR)
  • Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the ligand-protein interaction. [4]* Procedure:

    • Immobilize the purified target protein (p38, VEGFR2, or EGFR) onto an SPR sensor chip.

    • Prepare a series of dilutions of 1-(2,6-Difluorobenzyl)-1H-imidazole in a suitable running buffer.

    • Inject the ligand solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time to measure association.

    • Flow running buffer over the surface to measure dissociation.

    • Regenerate the sensor surface between different ligand concentrations.

    • Analyze the resulting sensorgrams to calculate ka, kd, and KD.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)
  • Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction. [5]* Procedure:

    • Load a solution of the purified target protein into the sample cell of the ITC instrument.

    • Load a concentrated solution of 1-(2,6-Difluorobenzyl)-1H-imidazole into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution.

    • Measure the heat released or absorbed during each injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS. [6]

Functional Validation: Assessing Biological Activity

Cell-based assays are essential to determine if the binding of the compound to its target translates into a functional effect, such as enzyme inhibition. [7]

Experimental Workflow: Cell-Based Assays

cluster_functional Functional Validation Cell_Culture Cell Culture (Expressing Target Protein) Compound_Treatment Treatment with 1-(2,6-Difluorobenzyl)-1H-imidazole Cell_Culture->Compound_Treatment Assay Enzyme Activity or Cell Proliferation Assay Compound_Treatment->Assay IC50_Determination Determination of Half-Maximal Inhibitory Concentration (IC50) Assay->IC50_Determination

Sources

Comparative

The Discerning Path of a Molecule: A Comparative Guide to the Pharmacokinetics of 1-(2,6-Difluorobenzyl)-1H-imidazole Analogs

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, particularly in the realm of antifungal agents, the 1-(2,6-difluorobenzyl)-1H-imidazole scaffold has emerged as a promi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, particularly in the realm of antifungal agents, the 1-(2,6-difluorobenzyl)-1H-imidazole scaffold has emerged as a promising foundation. The imidazole core is a well-established pharmacophore responsible for the antifungal activity of many approved drugs, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi.[1][2][3][4] The addition of a 2,6-difluorobenzyl group can enhance potency and modulate physicochemical properties, making this class of compounds a fertile ground for discovery.

However, the journey from a potent compound in a test tube to an effective drug in a patient is paved with the complexities of pharmacokinetics. A molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile dictates its concentration and persistence in the body, ultimately determining its efficacy and safety. This guide provides a framework for the comparative pharmacokinetic profiling of novel 1-(2,6-difluorobenzyl)-1H-imidazole analogs, offering insights into experimental design, data interpretation, and the crucial structure-pharmacokinetic relationships that guide lead optimization.

The Rationale: Why Comparative Pharmacokinetics Matters

The goal of early drug discovery is not merely to find the most potent compound, but to identify a candidate with a balanced profile of potency, selectivity, and drug-like properties. Minor structural modifications to a lead compound can have profound effects on its pharmacokinetic behavior. For instance, the addition of a polar group might improve solubility but also increase renal clearance, leading to a shorter half-life. Conversely, increasing lipophilicity could enhance membrane permeability and absorption, but might also lead to increased metabolic breakdown by liver enzymes.[5]

A comparative pharmacokinetic study allows researchers to systematically evaluate these trade-offs. By synthesizing a series of analogs with deliberate structural changes and subjecting them to a battery of in vitro and in vivo tests, we can build a structure-activity relationship (SAR) and a structure-pharmacokinetic relationship (SPR) model. This model then becomes a predictive tool to design the next generation of compounds with improved "drug-like" characteristics.

A Hypothetical Comparative Study: Profiling a Series of Analogs

To illustrate the principles of comparative pharmacokinetic profiling, let's consider a hypothetical series of 1-(2,6-difluorobenzyl)-1H-imidazole analogs. Our lead compound, Analog A , has shown promising in vitro antifungal activity. To explore the SPR, we will synthesize four additional analogs with systematic modifications:

  • Analog B: Addition of a methyl group at the 2-position of the imidazole ring.

  • Analog C: Replacement of one of the fluorine atoms on the benzyl ring with a chlorine atom.

  • Analog D: Introduction of a hydroxyl group at the 4-position of the benzyl ring.

  • Analog E: Esterification of the hydroxyl group in Analog D to create a prodrug.

The following sections will detail the key experiments to be performed on this hypothetical series and how the resulting data would be interpreted.

Key Pharmacokinetic Experiments and Methodologies

In Vitro ADME Assays: The First Filter

Before moving into costly and time-consuming in vivo studies, a panel of in vitro ADME assays can provide valuable early insights into the potential pharmacokinetic properties of our analogs.

a) Kinetic Solubility:

  • Rationale: Poor aqueous solubility can be a major hurdle for oral absorption. This assay determines the concentration at which a compound remains in solution in a buffered aqueous environment.

  • Methodology:

    • Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).

    • Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a range of final concentrations.

    • Incubate the samples for a defined period (e.g., 24 hours) to allow for equilibrium.

    • Separate any undissolved precipitate by centrifugation or filtration.

    • Quantify the concentration of the compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

b) Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Rationale: This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for oral absorption.

  • Methodology:

    • A 96-well microplate with a filter bottom is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells (top plate) in a buffer solution.

    • A buffer solution without the compound is added to the acceptor wells (bottom plate).

    • The plates are incubated together for a set time.

    • The concentration of the compound in both the donor and acceptor wells is measured to determine the permeability coefficient.

c) Liver Microsomal Stability:

  • Rationale: This assay evaluates the metabolic stability of a compound when exposed to drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), found in liver microsomes. Rapid metabolism can lead to low oral bioavailability and a short duration of action.

  • Methodology:

    • Incubate the test compound at a known concentration with liver microsomes (from human or the animal species to be used in vivo) and the necessary cofactor, NADPH.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Analyze the concentration of the parent compound remaining at each time point by LC-MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

d) Plasma Protein Binding:

  • Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit the drug's efficacy.

  • Methodology:

    • Use a rapid equilibrium dialysis (RED) device.

    • Add the test compound to plasma in one chamber of the device.

    • Add buffer to the other chamber. The two chambers are separated by a semipermeable membrane that allows unbound drug to pass through.

    • Incubate until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers to determine the fraction unbound.

In Vivo Pharmacokinetic Study in Rodents

Following promising in vitro data, an in vivo pharmacokinetic study, typically in rats or mice, is the next crucial step. This provides a comprehensive picture of the drug's behavior in a living system.

  • Rationale: To determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve, a measure of total drug exposure), elimination half-life (t½), and oral bioavailability (F%).

  • Methodology:

    • Dosing:

      • Intravenous (IV) Administration: A cohort of animals receives the compound directly into the bloodstream (e.g., via the tail vein). This allows for the determination of clearance and volume of distribution, and serves as the reference for calculating oral bioavailability.

      • Oral (PO) Administration: Another cohort receives the compound by oral gavage.

    • Blood Sampling:

      • Blood samples are collected at predetermined time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[6] A sparse sampling strategy may be employed where each animal is sampled only a few times.[7]

    • Sample Processing and Analysis:

      • Plasma is separated from the blood samples by centrifugation.

      • The concentration of the drug in the plasma is quantified using a validated LC-MS/MS method.[6]

    • Pharmacokinetic Analysis:

      • The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate the pharmacokinetic parameters.

      • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Study (Rodent) solubility Kinetic Solubility pampa PAMPA (Permeability) lms Liver Microsomal Stability ppb Plasma Protein Binding dosing Dosing (IV & PO) sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc PK Parameter Calculation analysis->pk_calc invitro_data Promising In Vitro Data cluster_invivo cluster_invivo invitro_data->cluster_invivo cluster_invitro cluster_invitro cluster_invitro->invitro_data

Caption: A typical workflow for pharmacokinetic profiling, starting with in vitro assays and progressing to in vivo studies.

Interpreting the Data: Building the Structure-Pharmacokinetic Relationship

The true power of this comparative approach lies in analyzing the data across the series of analogs. Below is a table of hypothetical data for our compound series.

AnalogModificationSolubility (µg/mL)Permeability (PAMPA, 10⁻⁶ cm/s)In Vitro t½ (min, Mouse Liver Microsomes)% Unbound (Mouse Plasma)Oral Bioavailability (F%) in Mouse
A Lead Compound258.2451530
B 2-methyl on imidazole209.5201815
C F to Cl on benzyl1512.0351025
D 4-OH on benzyl802.5>603010
E 4-O-ester on benzyl307.55 (ester hydrolysis)2545

Analysis of Hypothetical Data:

  • Analog B vs. A: The addition of a methyl group slightly decreased solubility but increased permeability, likely due to increased lipophilicity. However, it also significantly decreased metabolic stability (shorter t½), a common liability for methyl groups on aromatic rings, leading to lower oral bioavailability.[8]

  • Analog C vs. A: Replacing fluorine with chlorine increased lipophilicity, resulting in lower solubility but higher permeability. The metabolic stability is comparable to the lead, but the lower solubility might be the limiting factor for its slightly lower bioavailability.

  • Analog D vs. A: The introduction of a hydroxyl group dramatically increased solubility but significantly reduced permeability. This is a classic example of the trade-off between these two parameters. While highly stable metabolically, its poor absorption leads to very low bioavailability.

  • Analog E vs. D: The ester prodrug strategy appears successful. The ester mask of the polar hydroxyl group restores permeability. In vivo, esterases are expected to cleave the ester, releasing the active parent compound (Analog D). This bypasses the absorption issue of Analog D, resulting in the highest oral bioavailability in the series.

Conclusion

The comparative pharmacokinetic profiling of a series of analogs is a cornerstone of modern drug discovery. It transforms the process of lead optimization from a trial-and-error exercise into a data-driven, rational design cycle. By systematically probing the effects of structural modifications on ADME properties, researchers can identify liabilities, understand trends, and ultimately select a clinical candidate with a higher probability of success. For the promising 1-(2,6-difluorobenzyl)-1H-imidazole class of compounds, this rigorous, comparative approach is not just recommended; it is essential for unlocking their full therapeutic potential.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today (Barcelona, Spain: 1965), 20(7), 325-349.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Kerns, E. H., & Di, L. (2008).
  • Singh, S. S. (2000). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current science, 78(4), 398-409.
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Dahan, A., & Amidon, G. L. (2009). Small-intestinal efflux mediated by P-glycoprotein: a quantitative assessment of its impact on absorption of P-gp substrates. Molecular pharmaceutics, 6(1), 1-5.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical pharmacology, 47(9), 1469-1479.
  • Maertens, J. A. (2004). History of the development of azole derivatives. Clinical microbiology and infection, 10, 1-10.
  • Odds, F. C., Brown, A. J. P., & Gow, N. A. R. (2003). Antifungal agents: mechanisms of action. Medical mycology, 41(3), 185-189.
  • Lauria, A., Ippolito, M., & Almerico, A. M. (2014). The role of lipophilicity in drug discovery. Expert opinion on drug discovery, 9(12), 1459-1473.
  • Backes, A. C., & Zissimos, A. M. (2012). The role of in vitro and in silico ADME tools in the drug discovery process. Expert opinion on drug discovery, 7(4), 315-332.
  • Wan, H., & Chen, Y. (2011). A comprehensive evaluation of the applications of parallel artificial membrane permeability assay (PAMPA). Current drug metabolism, 12(7), 655-668.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of extrahepatic metabolism. Drug metabolism and disposition, 27(11), 1350-1359.
  • Banker, M. J., Clark, T. H., & Williams, J. A. (2003). Development and validation of a 96-well equilibrium dialysis apparatus for measuring plasma protein binding. Journal of pharmaceutical sciences, 92(5), 967-974.
  • Gabrielsson, J., & Weiner, D. (2016).
  • Back, D. J., & Orme, M. L. E. (1990). A structure-activity relationship for the inhibitory actions of the substituted imidazoles on hepatic metabolism in vivo. Biochemical pharmacology, 39(6), 1121-1123.
  • Zhang, Y., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & medicinal chemistry letters, 30(19), 127441.
  • Prasanthy, D., et al. (2011). Synthesis and biological evaluation of 1-substituted imidazole derivatives. International Journal of Pharmacy, 1(2), 92-99.
  • Dolton, M. J., & McLachlan, A. J. (2014). Voriconazole pharmacokinetics and exposure-response relationships: a clinical perspective. Clinical pharmacology & therapeutics, 95(5), 475-477.
  • Rodrigues, A. D., et al. (1989). A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. Biochemical pharmacology, 38(11), 1803-1808.
  • Chen, L., et al. (2022). Population pharmacokinetics of voriconazole and initial dosage optimization in patients with talaromycosis. Frontiers in Pharmacology, 13, 946056.
  • Li, Y., et al. (2023). The Effect of Dihydromyricetin on the Pharmacokinetics of Fluconazole in Sprague-Dawley Rat Plasma, Based on High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(17), 6358.
  • Li, M., et al. (2021). Effects of Voriconazole on the Pharmacokinetics of Vonoprazan in Rats. Drug Design, Development and Therapy, 15, 487–496.

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Safety & Regulatory Compliance

Safety

1-(2,6-Difluorobenzyl)-1H-imidazole proper disposal procedures

Proper chemical management extends far beyond the benchtop; it is a critical component of responsible drug development and laboratory safety. For researchers handling 1-(2,6-Difluorobenzyl)-1H-imidazole , standard dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical management extends far beyond the benchtop; it is a critical component of responsible drug development and laboratory safety. For researchers handling 1-(2,6-Difluorobenzyl)-1H-imidazole , standard disposal procedures are insufficient.

This guide provides a comprehensive, causality-driven operational framework for the safe handling, spill management, and final destruction of this fluorinated heterocycle.

The Mechanistic Imperative for Specialized Disposal

1-(2,6-Difluorobenzyl)-1H-imidazole (CAS: 1378819-89-6) is an aromatic heterocycle characterized by a difluorobenzyl moiety (1)[1]. While the imidazole ring dictates its basicity and utility in coordination chemistry, its end-of-life environmental management is entirely dictated by its two fluorine atoms.

The Causality of Risk: Fluorine is highly electronegative, creating extremely stable carbon-fluorine (C-F) bonds. If this compound is disposed of via standard municipal waste or low-temperature incineration, these bonds will not fully cleave. This thermal failure leads to the generation of Products of Incomplete Combustion (PICs), including volatile fluoroalkanes and highly toxic hydrofluoric acid (HF) gas (2)[2]. Consequently, this material must be strictly categorized and manifested as Halogenated Organic Waste (3)[3].

Quantitative Parameters for Waste Management

To ensure compliance and safety, all operational parameters must be aligned with the chemical's physical and thermal profile.

Property / ParameterValue / SpecificationCausality / Operational Impact
CAS Number 1378819-89-6Serves as the unique identifier for accurate EHS waste manifesting.
Molecular Weight 194.18 g/mol Determines the stoichiometric yield of HF potential during combustion.
Waste Classification Halogenated OrganicMandates strict segregation from non-halogenated laboratory solvents.
Incineration Temp. > 1,100 °CMinimum thermal energy required to cleave stable C-F bonds and prevent PICs.
Residence Time Minimum 2 secondsEnsures complete mineralization of the compound in the secondary combustion chamber.

Self-Validating Protocols: Spill Management & Containment

In the event of a localized spill, rapid containment is necessary to prevent aerosolization or surface contamination. This protocol is designed as a self-validating system, ensuring that decontamination is not just performed, but analytically confirmed.

Step-by-Step Methodology:

  • Isolation & PPE Donning: Evacuate the immediate 5-foot radius. Don chemical-resistant nitrile or neoprene gloves, a face shield, and a flame-retardant lab coat. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as sand or vermiculite. Causality Check: Never use combustible absorbents (e.g., sawdust or paper towels), as reactive organic intermediates can initiate exothermic reactions.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed mass into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.

  • Chemical Decontamination: Wash the spill site with a 10% mild alkaline solution (e.g., sodium carbonate) to neutralize any potential acidic breakdown products from the imidazole ring (4)[4].

  • System Validation (Critical): Test the decontaminated surface using universal pH indicator paper. The protocol is only considered complete when the surface pH returns to a neutral baseline (pH 6.5–7.5). If the surface is acidic, repeat Step 4.

Waste Segregation and Accumulation Workflow

Improper waste mixing is the leading cause of inflated disposal costs and facility accidents.

Step-by-Step Methodology:

  • Segregation: Never mix 1-(2,6-Difluorobenzyl)-1H-imidazole with non-halogenated organic waste. Causality Check: Mixing dilutes the halogen concentration but forces the entire, now-larger volume of waste to undergo expensive High-Temperature Incineration (HTI) (5)[5].

  • Containerization: Transfer waste into a chemically compatible, sealable HDPE or PTFE-lined container. Glass is acceptable only if physical breakage risks are mitigated.

  • Explicit Labeling: Label the container strictly as: "Hazardous Waste - Halogenated Organic (Contains Fluorinated Imidazole)".

  • Environmental Controls: Accumulate the sealed container in a designated secondary containment tray within a certified chemical fume hood. Store away from strong oxidizers, acids, and acid chlorides (6)[6].

DisposalWorkflow Start Waste Generation: 1-(2,6-Difluorobenzyl)-1H-imidazole Decision Is Waste Mixed? Start->Decision Segregate Segregate as Halogenated Organic Decision->Segregate No Error Cost/Safety Penalty: Do Not Mix! Decision->Error Yes Accumulate Accumulate in Sealed HDPE Container Segregate->Accumulate Incinerate High-Temp Incineration (>1100°C, 2s) Accumulate->Incinerate Scrub Alkali Scrubber (Neutralize HF) Incinerate->Scrub

Logical workflow for the segregation and thermal destruction of fluorinated imidazole waste.

Final Destruction: High-Temperature Incineration (HTI)

High-Temperature Incineration (HTI) remains the only proven, commercially viable method for the large-scale destruction of fluorinated organic compounds (7)[7].

When your Environmental Health and Safety (EHS) team transfers this waste to a licensed vendor, the facility must operate its secondary combustion chamber at temperatures exceeding 1,100°C with a minimum gas residence time of 2 seconds . This intense thermal environment provides the necessary kinetic energy to overcome the ~485 kJ/mol bond dissociation energy of the C-F bonds.

Because the successful mineralization of 1-(2,6-Difluorobenzyl)-1H-imidazole yields vaporized hydrofluoric acid (HF), the incinerator's exhaust system must be equipped with a wet alkali scrubber (typically utilizing calcium hydroxide). This final step neutralizes the corrosive HF gas into inert calcium fluoride ( CaF2​ ) solid precipitate, ensuring safe environmental discharge and total regulatory compliance.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams U.S. Environmental Protection Agency (EPA)[Link]

  • EA: Incineration remains only large-scale “forever chemicals” solution LetsRecycle[Link]

  • Hazardous Waste Management Program Eastern Washington University [Link]

Sources

Handling

Personal protective equipment for handling 1-(2,6-Difluorobenzyl)-1H-imidazole

The handling of specialized fluorinated heterocyclic compounds requires a safety paradigm that goes beyond standard laboratory precautions. 1-(2,6-Difluorobenzyl)-1H-imidazole is a highly valuable building block in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of specialized fluorinated heterocyclic compounds requires a safety paradigm that goes beyond standard laboratory precautions. 1-(2,6-Difluorobenzyl)-1H-imidazole is a highly valuable building block in pharmaceutical research, frequently utilized in the synthesis of kinase inhibitors and antifungal agents. However, its unique structural properties—combining a reactive imidazole ring with a highly lipophilic difluorobenzyl moiety—dictate stringent operational and safety protocols.

As an application scientist, it is critical to understand not just what protective measures to take, but why they are necessary. This guide synthesizes mechanistic toxicology with field-proven logistical workflows to create a self-validating safety system for handling this compound.

Chemical Identity & Quantitative Specifications

Before designing a handling protocol, we must establish the quantitative baseline of the compound. The following table summarizes the critical physical and logistical data required for risk assessment[1].

PropertySpecificationOperational Implication
CAS Number 1378819-89-6Unique identifier for regulatory tracking.
Molecular Formula C₁₀H₈F₂N₂High fluorine content increases lipophilicity.
Molecular Weight 194.18 g/mol Low molecular weight facilitates rapid membrane permeation.
Physical State Solid (Crystalline/Powder)High risk of aerosolization and dust formation during transfer.
Storage Temperature 2–8°C (Sealed, Dry)Prevents thermal degradation and limits sublimation[1].

Mechanistic Toxicology & Hazard Assessment

The hazard profile of 1-(2,6-Difluorobenzyl)-1H-imidazole is driven by the synergistic effects of its two primary functional groups:

  • The Imidazole Ring: Imidazoles are well-documented skin, eye, and respiratory irritants. At a molecular level, the unshared electron pair on the imidazole nitrogen can coordinate with biological targets (such as the heme iron in cytochrome P450 enzymes), causing localized metabolic disruption if systemically absorbed[2].

  • The 2,6-Difluorobenzyl Group: The addition of fluorine atoms significantly alters the molecule's pharmacokinetics. Fluorination increases the compound's lipophilicity, which dramatically enhances its ability to permeate the lipid bilayers of the stratum corneum (the outermost layer of the epidermis). This results in a much higher potential for rapid dermal absorption compared to non-fluorinated imidazole analogs[3].

HazardMechanism A Exposure Event (Dermal / Inhalation) B Membrane Permeation (Enhanced by 2,6-Difluoro) A->B C Systemic Absorption B->C D Receptor / Enzyme Binding (Imidazole N-Coordination) C->D E Cellular Irritation & Metabolic Disruption D->E

Mechanistic hazard pathway of fluorinated benzylimidazoles.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, personnel must utilize a self-validating PPE system. Every piece of equipment is chosen based on specific chemical causalities[2].

PPE CategorySpecificationCausality (The "Why")
Hand Protection Double-layered Nitrile Gloves (min 0.11mm thickness)Fluorinated aromatics can slowly permeate standard latex. Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove protects the skin during immediate removal.
Eye Protection Tightly fitting safety goggles (NIOSH/EN 166 approved)Imidazole powders easily form fine aerosols. Standard safety glasses with side shields are insufficient against airborne crystalline dust[2].
Body Protection Flame-retardant lab coat with fitted cuffsPrevents the accumulation of micro-dust on exposed wrists and forearms, minimizing the risk of delayed dermal absorption.
Respiratory N95/P100 Particulate RespiratorMandatory if handled outside a fume hood to prevent inhalation of micro-particulates, which cause severe respiratory tract irritation[2].

Operational Workflows & Handling Protocols

A robust safety protocol relies on self-validating systems—where the success of one step inherently verifies the safety of the next.

Step 1: Environmental Verification
  • Action: Conduct all operations involving the dry powder exclusively within a certified Class II chemical fume hood.

  • Validation: Before opening the reagent bottle, verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm) using the digital monitor. If a monitor is unavailable, perform a tissue flutter test at the sash opening.

Step 2: Material Transfer and Weighing
  • Action: Utilize anti-static weighing boats and grounded stainless-steel spatulas.

  • Causality: Fluorinated powders frequently hold a static charge, causing the material to inadvertently aerosolize or cling to gloves during transfer. Grounding prevents this dispersion, ensuring accurate dosing and preventing environmental contamination.

Step 3: Solubilization and Assay Prep
  • Action: Dissolve the compound in compatible organic solvents (e.g., DMSO or DMF) inside the fume hood before transferring it to aqueous biological assays on the open bench.

  • Validation: Visually confirm complete dissolution by holding the vial against a high-contrast background. Undissolved micro-crystals can cause localized concentration spikes in biological assays and pose a hidden dermal exposure risk during glassware cleanup.

Spill Response & Disposal Plan

In the event of a spill, immediate categorization of the event dictates the response. Because of the compound's fluorinated nature, disposal must strictly follow halogenated waste protocols[1].

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Minor Minor Spill (< 50 mg) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mg) Outside Fume Hood Assess->Major Contain Contain with Inert Sorbent (Sand/Vermiculite) Minor->Contain Vent Evacuate Area & Maximize Ventilation Major->Vent PPE Don Advanced PPE (Respirator, Double Gloves) PPE->Contain Dispose Collect as Halogenated Solid Waste Contain->Dispose Vent->PPE

Tiered spill response workflow for 1-(2,6-Difluorobenzyl)-1H-imidazole.

Step-by-Step Spill Protocol:
  • Isolate: Immediately halt work. Do not attempt to brush dry powder, as this will aerosolize the imidazole.

  • Contain: For minor benchtop spills, gently cover the powder with an inert, damp sorbent pad (dampened with water or dilute ethanol) to trap the particulates[2].

  • Decontaminate: Wipe the area with a solvent that solubilizes the compound (e.g., a 70% ethanol solution), followed by a thorough wash with standard laboratory detergent and water to neutralize residual traces.

  • Disposal: Place all contaminated PPE, sorbent pads, and weighing materials into a sealed, clearly labeled hazardous waste container designated specifically for "Halogenated Organic Solid Waste." Mixing this with non-halogenated waste violates EPA guidelines and can cause adverse reactions in waste processing facilities.

References

  • Occupational Safety and Health Administration (OSHA). (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2 (Dermal Exposure). Retrieved from[Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Difluorobenzyl)-1H-imidazole
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1-(2,6-Difluorobenzyl)-1H-imidazole
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